Boc-(S)-3-Amino-5-hexynoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLAJLEZVWLOV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-47-9 | |
| Record name | (S)-3-(Boc-amino)-5-hexynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-3-Amino-5-hexynoic acid (CAS No. 270596-47-9) is a chiral, non-canonical amino acid derivative that serves as a critical building block in modern synthetic chemistry and drug discovery. Its unique bifunctional structure, featuring a terminal alkyne and a Boc-protected amine, makes it an invaluable tool for peptide synthesis and bioconjugation via "click chemistry." This guide details the known physical and chemical properties of the compound, outlines its chemical reactivity, and presents a logical workflow for its characterization and application.
Chemical Identity and Structure
This compound is structurally defined by a six-carbon chain containing a carboxylic acid at one terminus and a terminal alkyne at the other. The key features are an amino group at the chiral C-3 position, which is protected by a tert-butyloxycarbonyl (Boc) group, and a specific (S)-stereochemical configuration.[1] This precise arrangement is crucial for its application in stereoselective synthesis and for its interaction with biological systems.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| Synonym(s) | (3S)-3-[(tert-butoxycarbonyl)amino]-5-hexynoic acid |
| CAS Number | 270596-47-9[2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₇NO₄[2][3][5][7] |
| Molecular Weight | 227.26 g/mol [2][3] |
| InChI Key | QZRLAJLEZVWLOV-QMMMGPOBSA-N[8] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is typically supplied as a white to off-white solid.[5] While some properties have been determined experimentally, others are predicted and should be treated as estimates.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | Supplier Data[5] |
| Boiling Point | 386.7°C at 760 mmHg | Predicted[9] |
| Density | 1.129 g/cm³ | Predicted[9] |
| Flash Point | 187.6°C | Predicted[9] |
| Refractive Index | 1.485 | Predicted[9] |
| Purity | ≥96-99% | Supplier Data[5][6][9] |
| Storage | Keep in a cool, dry place | Supplier Data[10] |
Chemical Reactivity and Applications
The utility of this compound stems from its two key functional groups: the Boc-protected amine and the terminal alkyne.
Boc Group Chemistry
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[11] It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent coupling reactions.[1][12]
Alkyne Group Chemistry: Click Chemistry
The terminal alkyne is the molecule's most significant feature for bioconjugation. It is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[1] This reaction allows for the efficient, specific, and bioorthogonal ligation of the amino acid to molecules containing an azide group, forming a stable triazole linkage.[1][] This makes it an ideal building block for:
-
Creating unnatural peptides and peptidomimetics.
-
Synthesizing antibody-drug conjugates (ADCs).[][]
-
Developing fluorescent probes and research tools for chemical biology.[1]
-
Functionalizing nanoparticles and other materials.[]
Experimental Protocols & Characterization
While specific, detailed experimental protocols for this compound are proprietary to manufacturers, a standard workflow for its synthesis and characterization can be outlined.
Synthesis and Purification
The synthesis of Boc-protected amino acids typically involves reacting the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[15] Purification is often achieved through crystallization or column chromatography to ensure high purity.[15]
Quality Control and Characterization
The identity, purity, and stereochemistry of this compound are confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the final product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure.
Application in Bioconjugation
The primary application for this molecule is as a linker in bioconjugation, leveraging the power of click chemistry. The terminal alkyne allows it to be efficiently coupled to a biomolecule (e.g., protein, antibody, or oligonucleotide) that has been metabolically or chemically modified to contain an azide group.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 270596-47-9 [chemicalbook.com]
- 3. This compound - CAS:270596-47-9 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 4. rndmate.com [rndmate.com]
- 5. This compound, CasNo.270596-47-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 6. This compound|270596-47-9 [union-chems.com]
- 7. This compound CAS:270596-47-9_3B Scientific Corporation_Chemical Cloud Database [chemcd.com]
- 8. This compound | 270596-47-9 [sigmaaldrich.com]
- 9. molbase.com [molbase.com]
- 10. Boc-(R)-3-Amino-5-hexynoic acid, CasNo.332064-91-2 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chempep.com [chempep.com]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Boc-(S)-3-Amino-5-hexynoic Acid
Introduction
This compound is a valuable chiral building block in medicinal chemistry and drug development. Its structure incorporates a terminal alkyne, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a powerful tool for bioconjugation and the synthesis of novel peptides and peptidomimetics.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its use in standard peptide synthesis protocols.[1][3] This guide provides a comprehensive overview of a feasible synthetic route and detailed purification protocols for this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available (S)-glutamic acid. This strategy leverages the existing stereocenter of the starting material to establish the desired (S)-configuration in the final product. The key transformations involve the reduction of a carboxylic acid, conversion to a leaving group, chain extension via nucleophilic substitution with an alkyne, and finally, Boc protection of the amino group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and General Methods
All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step-by-Step Synthesis
Step 1: Synthesis of (S)-5-Oxo-pyrrolidine-2-carboxylic acid (Pyroglutamic acid)
-
To a round-bottom flask, add (S)-Glutamic acid.
-
Heat the flask in an oil bath at 180-190 °C for 2-3 hours with stirring. The solid will melt and then resolidify.
-
Cool the flask to room temperature. The resulting solid is pyroglutamic acid, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-5,5-Bis(hydroxymethyl)pyrrolidin-2-one
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.
-
Slowly add a solution of (S)-5-Oxo-pyrrolidine-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol.
Step 3: Synthesis of (S)-5,5-Bis(tosyloxymethyl)pyrrolidin-2-one
-
Dissolve the crude (S)-5,5-Bis(hydroxymethyl)pyrrolidin-2-one in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ditosylate.
Step 4: Synthesis of (S)-3-Amino-5-hexynoic acid intermediate
-
Prepare a solution of lithium acetylide-ethylenediamine complex in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add the crude (S)-5,5-Bis(tosyloxymethyl)pyrrolidin-2-one to the lithium acetylide solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to hydrolyze the lactam ring.
-
The crude amino acid can be isolated and carried forward to the next step.
Step 5: Synthesis of this compound
-
Dissolve the crude (S)-3-Amino-5-hexynoic acid in a mixture of dioxane and water.[4]
-
Add a base such as triethylamine (Et₃N) or sodium hydroxide (NaOH) to adjust the pH to 9-10.[4][5]
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the reaction mixture at room temperature.[4][5]
-
Stir the reaction for 12-24 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[4]
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., citric acid or KHSO₄).[4]
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
Purification
The final product often requires further purification to meet the high-purity standards for applications in drug development and peptide synthesis. A combination of crystallization and chromatography is typically employed.
Purification Workflow
Caption: General purification workflow for this compound.
Purification Protocols
Method 1: Crystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate.
-
Slowly add a less polar solvent, like hexane, until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate crystal formation.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
-
For oily products, conversion to a dicyclohexylamine (DCHA) salt can facilitate solidification and purification.[4]
Method 2: Column Chromatography
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Reagent Quantities and Expected Yields (Illustrative)
| Step | Starting Material | Key Reagents | Molar Ratio (to SM) | Solvent | Expected Yield (%) |
| 1 | (S)-Glutamic acid | - | - | - | >95 |
| 2 | Pyroglutamic acid | LiAlH₄ | 2.0 | THF | 80-90 |
| 3 | Diol | TsCl | 2.2 | Pyridine | 75-85 |
| 4 | Ditosylate | Lithium acetylide | 2.5 | DMSO | 50-60 |
| 5 | Amino acid | (Boc)₂O | 1.1 | Dioxane/Water | 85-95 |
Table 2: Physicochemical and Analytical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₄[6][7] |
| Molecular Weight | 227.26 g/mol [6][7] |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Storage Temperature | 2-8°C |
Disclaimer: This document provides a proposed synthetic and purification strategy based on established chemical principles. The experimental procedures should be carried out by qualified chemists in a well-equipped laboratory. Optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity.
References
Boc-(S)-3-Amino-5-hexynoic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-(S)-3-Amino-5-hexynoic acid, a valuable building block in modern chemical biology and drug discovery. It details its chemical properties, molecular structure, and its pivotal role in the synthesis of modified peptides and bioconjugates.
Core Compound Data
This compound is a chiral, non-canonical amino acid derivative. Its structure incorporates a terminal alkyne group, making it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The tert-butyloxycarbonyl (Boc) protecting group on the amino function ensures stability during multi-step syntheses and allows for facile deprotection under mild acidic conditions.
| Property | Value |
| CAS Number | 270596-47-9 |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| Appearance | White to off-white solid |
| SMILES String | C#CC--INVALID-LINK--NC(=O)OC(C)(C)C |
Molecular Structure
The molecular structure of this compound is characterized by a six-carbon chain. A carboxylic acid group is at one terminus, and a terminal alkyne is at the other. The chiral center is at the third carbon, which bears an amino group protected by a Boc group. The '(S)' designation specifies the stereochemistry at this C3 position.
Caption: 2D representation of this compound.
Experimental Protocols
General Protocol for Boc Protection of Amines
The Boc protecting group is introduced to a primary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is widely applicable for the protection of amino acids.
Materials:
-
Amino acid or amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., sodium bicarbonate, triethylamine, or DMAP)
-
Solvent (e.g., dioxane, tetrahydrofuran (THF), dichloromethane (DCM))
-
Water
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add an aqueous solution of the base.
-
Add Boc₂O (typically 1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography if necessary.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound can be conjugated to an azide-containing molecule using a CuAAC reaction. This "click" reaction is highly efficient and specific.
Materials:
-
This compound derivative (alkyne)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., TBTA or THPTA)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by chromatography or precipitation.
Applications in Drug Development and Research
The unique structure of this compound makes it a versatile tool in several areas of research and development:
-
Peptide Synthesis: It can be incorporated into peptides using solid-phase peptide synthesis (SPPS) to introduce a terminal alkyne handle. This allows for the post-synthetic modification of the peptide.
-
Bioconjugation: The alkyne group enables the covalent attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules, through click chemistry.
-
Development of Unnatural Peptides: This amino acid derivative is used to create peptides with novel structures and functions, potentially leading to therapeutics with enhanced stability and activity.
Logical Workflow for Application
The general workflow for utilizing this compound in peptide modification is outlined below.
Caption: Workflow for peptide modification using this compound.
Spectroscopic and Synthetic Overview of Boc-(S)-3-Amino-5-hexynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available information on Boc-(S)-3-Amino-5-hexynoic acid, a chiral, non-canonical amino acid derivative of significant interest in peptide synthesis and click chemistry. This document addresses the compound's structural identification, summarizes expected spectroscopic characteristics, and outlines a general synthetic approach. A key challenge in sourcing data for this compound is the prevalence of conflicting information regarding its structure, which this guide clarifies.
Compound Identification and Structural Clarification
A critical point of clarification is the distinction between Boc-(S)-3-Amino-5-hexynoic acid (containing a terminal alkyne) and Boc-(S)-3-Amino-5-hexenoic acid (containing a terminal alkene). These two distinct molecules are often confused in chemical supplier databases.
Based on extensive database searches, the correct identifiers for the requested alkyne-containing compound are:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 270596-47-9 [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
It is crucial to use CAS Number 270596-47-9 when sourcing this compound to ensure the presence of the terminal alkyne functionality. The frequently mistaken CAS Number 270263-03-1 corresponds to the alkene analogue, Boc-(S)-3-Amino-5-hexenoic acid.[9]
Spectroscopic Data Summary
While specific, verified spectra for this compound are not publicly available in research databases at the time of this guide's compilation, the expected spectroscopic characteristics can be predicted based on its structure. The following tables summarize these anticipated data points.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| H-1 (Boc) | ~1.4 | Singlet | 9 protons of the tert-butyl group. |
| H-5 (alkyne-CH) | ~2.0 - 2.3 | Triplet | Coupling to H-4. |
| H-2 (CH₂) | ~2.4 - 2.6 | Multiplet | Diastereotopic protons adjacent to the carboxylic acid. |
| H-4 (CH₂) | ~2.5 - 2.7 | Multiplet | Diastereotopic protons adjacent to the chiral center and the alkyne. |
| H-3 (CH-N) | ~4.0 - 4.3 | Multiplet | Chiral proton. |
| NH | ~5.0 - 5.5 | Broad singlet/Doublet | Chemical shift and multiplicity can vary with solvent and concentration. |
| COOH | ~10 - 12 | Broad singlet | Acidic proton, may exchange with D₂O. |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) Range | Notes |
| Boc (CH₃) | ~28 | |
| C-2 (CH₂) | ~38 - 42 | |
| C-4 (CH₂) | ~20 - 25 | |
| C-3 (CH-N) | ~45 - 50 | |
| C-5 (alkyne-CH) | ~70 - 75 | |
| C-6 (alkyne-C) | ~80 - 85 | |
| Boc (C(CH₃)₃) | ~80 | |
| Boc (C=O) | ~155 | |
| COOH | ~175 |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Expected Absorptions / m/z | Notes |
| IR Spectroscopy | ~3300 cm⁻¹ (alkyne C-H stretch)~2120 cm⁻¹ (alkyne C≡C stretch)~1710 cm⁻¹ (acid C=O stretch)~1690 cm⁻¹ (carbamate C=O stretch)~3300-2500 cm⁻¹ (broad, acid O-H stretch)~3400 cm⁻¹ (N-H stretch) | |
| Mass Spectrometry | Expected [M+H]⁺: 228.1230Expected [M+Na]⁺: 250.1049 | High-resolution mass spectrometry would confirm the elemental composition. |
Experimental Protocols
General Synthetic Approach:
The synthesis would likely involve the protection of a suitable starting material, followed by the introduction of the alkyne and carboxylic acid functionalities, while maintaining the stereochemical integrity of the chiral center. A plausible, though not definitively published, route could involve:
-
Starting Material: A chiral precursor containing the amino group, such as a protected amino alcohol or amino aldehyde.
-
Boc Protection: The primary amine of the starting material would be protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]
-
Introduction of the Alkyne: The terminal alkyne could be introduced via nucleophilic attack of an acetylide anion on an electrophilic center of the protected starting material.
-
Chain Elongation and Carboxylic Acid Formation: The carbon chain would be extended, and the terminal carboxylic acid functionality would be introduced, potentially through oxidation of a primary alcohol or hydrolysis of a nitrile or ester.
-
Purification: The final product would be purified using techniques such as column chromatography and/or recrystallization.
It is important to note that this is a generalized outline, and the specific reagents and reaction conditions would require careful optimization and development.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of synthesized this compound.
Caption: Workflow for the purification and spectroscopic characterization of this compound.
References
- 1. parchem.com [parchem.com]
- 2. 270596-47-9|Boc-L-3-Amino-5-hexynoic acid| Suzhou Haiyu Biochem Industrial CO.,LTD. [haiyubiochem.com]
- 3. This compound | 270596-47-9 [chemicalbook.com]
- 4. This compound, CasNo.270596-47-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 270596-47-9 [sigmaaldrich.com]
- 7. This compound|270596-47-9 [union-chems.com]
- 8. This compound, CasNo.270596-47-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 9. (S)-3-(Boc-氨基)-5-己烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid: Features, Functionality, and Applications
Introduction: Boc-(S)-3-Amino-5-hexynoic acid is a chiral, non-canonical amino acid derivative that serves as a critical and versatile building block in medicinal chemistry, drug development, and chemical biology.[1] Its unique molecular architecture, featuring a Boc-protected amine, a terminal alkyne, and a carboxylic acid, provides a trifunctional handle for sophisticated molecular engineering. This guide details the core features, physicochemical properties, and key applications of this compound, offering a technical resource for researchers and scientists.
Core Molecular Features and Functional Groups
This compound (CAS: 270596-47-9) is structurally defined by a six-carbon backbone with specific functional groups that dictate its reactivity and utility.[1][2][3][4] The strategic placement of these groups makes it an invaluable intermediate for synthesizing complex molecules such as unnatural peptides and bioconjugates.[1][5]
Caption: Molecular structure of this compound with key functional groups highlighted.
-
Boc-Protected Amine: The amino group at the C-3 position is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions.[1] This acid-labile nature is fundamental to its use in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[]
-
Terminal Alkyne: The alkyne functional group at the C-5 position is a key feature for modern bioconjugation techniques.[1] It is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][7] This allows for the efficient and specific covalent linkage of the amino acid to molecules bearing an azide group, such as fluorescent dyes, polymers, or other biomolecules.[1]
-
Carboxylic Acid: The carboxyl group provides the necessary functionality for standard amide bond formation, enabling its incorporation into peptide chains using conventional coupling reagents.
-
The (S)-Chiral Center: The stereochemistry at the C-3 position is designated as (S). This specific spatial arrangement is crucial for its interaction with biological systems, as enzymes and receptors are often highly stereoselective.[1][7]
Physicochemical Properties
The quantitative properties of this compound are summarized below. High purity is essential for its application in sensitive synthetic procedures to ensure reproducible results and avoid side reactions.[8]
| Property | Value | Reference(s) |
| CAS Number | 270596-47-9 | [1][2][3][4][9] |
| Molecular Formula | C₁₁H₁₇NO₄ | [2][3][9] |
| Molecular Weight | 227.26 g/mol | [2] |
| Appearance | White to off-white solid | [10] |
| Purity | ≥97-99% | [3][8] |
| Storage | 2-8°C, cool and dry place | [3][10] |
Key Applications and Experimental Protocols
The dual functionality of this compound makes it a valuable tool in two primary areas: the synthesis of novel peptides and the construction of complex bioconjugates.
Peptide Synthesis and Peptidomimetics
As an unnatural amino acid, this compound can be incorporated into peptide sequences to introduce novel structural and functional properties, such as increased metabolic stability or altered conformation.[8] The standard method for this is Solid-Phase Peptide Synthesis (SPPS).
Caption: Generalized workflow for incorporating the amino acid into a peptide chain using SPPS.
Representative Protocol: Incorporation via SPPS
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide with a free N-terminus.
-
Resin Preparation: Swell the peptide-bound resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).
-
Deprotection (if applicable): If the resin-bound peptide is N-terminally protected, perform a deprotection step (e.g., with piperidine for Fmoc chemistry) to expose the free amine. Wash the resin thoroughly with DMF.
-
Activation and Coupling: In a separate vessel, dissolve this compound (2.0 eq), a coupling reagent like HBTU (1.95 eq), and HOBt (2.0 eq) in DMF. Add a base such as diisopropylethylamine (DIEA, 3.0 eq).
-
Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction's completion using a ninhydrin test.
-
Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Next Cycle: The resulting resin-bound peptide, now one residue longer and bearing the terminal alkyne and a Boc-protected amine, can proceed to the next deprotection and coupling cycle.
Bioconjugation via Click Chemistry
The terminal alkyne is an ideal handle for "click chemistry," enabling covalent modification of the peptide or molecule after synthesis. The CuAAC reaction forms a stable triazole ring, linking the amino acid to an azide-modified molecule.
Caption: Schematic of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Generalized Protocol: CuAAC "Click" Reaction
This protocol describes a typical aqueous click reaction.
-
Reactant Preparation: Dissolve the alkyne-containing compound (e.g., a peptide synthesized with this compound, after deprotection and cleavage) in a suitable aqueous buffer (e.g., phosphate buffer). Add the azide-functionalized molecule of interest (e.g., a fluorescent probe, 1.1 eq).
-
Catalyst Preparation: Prepare fresh stock solutions of a Copper(II) sulfate (CuSO₄) and a reducing agent, such as sodium ascorbate.
-
Reaction Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the CuSO₄ solution. The in-situ reduction of Cu(II) to the active Cu(I) species initiates the cycloaddition.
-
Incubation: Gently agitate the reaction mixture at room temperature. The reaction is often complete within 1-12 hours.
-
Purification: Upon completion, the desired bioconjugate can be purified from the reaction mixture using techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.
This compound is a powerful and versatile synthetic intermediate. Its distinct functional groups—an acid-labile protected amine, a bioorthogonal terminal alkyne, and a carboxyl handle—provide researchers with a robust platform for creating novel peptides, peptidomimetics, and complex bioconjugates. Its utility in both peptide synthesis and click chemistry makes it a valuable asset for advancing drug discovery and chemical biology research.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 270596-47-9 [chemicalbook.com]
- 3. This compound, CasNo.270596-47-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. rndmate.com [rndmate.com]
- 5. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound CAS:270596-47-9_3B Scientific Corporation_Chemical Cloud Database [chemcd.com]
- 10. BOC-(S)-3-AMINO-5-HEXENOIC ACID | 270263-03-1 [amp.chemicalbook.com]
A Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid for Drug Discovery and Development
An In-depth Review of Commercial Availability, Physicochemical Properties, and Applications in Peptide Synthesis and Bioconjugation
Abstract
Boc-(S)-3-Amino-5-hexynoic acid, also known as Boc-L-β-homopropargylglycine, is a chiral, non-canonical amino acid derivative that has emerged as a critical building block in modern drug discovery and chemical biology. Its unique bifunctional nature, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne, makes it an invaluable tool for the synthesis of novel peptides and bioconjugates. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
The quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity has driven the exploration of unnatural amino acids for incorporation into peptides and other molecular scaffolds. This compound (Figure 1) is a prime example of such a versatile building block. The Boc protecting group offers robust and readily cleavable protection for the amine functionality, compatible with standard peptide synthesis strategies. The terminal alkyne group serves as a chemical handle for highly efficient and specific "click" chemistry reactions, enabling the facile conjugation of peptides to other molecules such as imaging agents, targeting moieties, or polyethylene glycol (PEG) chains.[1]
This guide will detail the commercial landscape for sourcing this valuable compound, present its key technical data, and provide illustrative experimental protocols for its use.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers specializing in amino acids, peptide synthesis reagents, and building blocks for drug discovery. The compound is typically offered in various purities, with ≥97% being common.[2] When sourcing this material, it is crucial to consider not only the purity but also the enantiomeric excess, as the (S)-stereochemistry is vital for its intended biological applications.[3]
Below is a summary of representative suppliers. This list is not exhaustive but provides a starting point for procurement.
| Supplier | Purity | Available Quantities |
| Chem-Impex | ≥ 97% | Gram to multi-gram scale |
| Santa Cruz Biotechnology | Research Grade | Gram scale |
| BroadPharm | High Purity | Inquire for details |
| Aapptec | High Purity | Inquire for details |
Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value | Reference |
| CAS Number | 270596-47-9 | [2][4] |
| Molecular Formula | C₁₁H₁₇NO₄ | [2][4] |
| Molecular Weight | 227.26 g/mol | [2][4] |
| Appearance | White to off-white or yellowish powder | [2] |
| Optical Rotation | [α]D²⁵ = 25 ± 2º (c=1 in EtOH) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~5.0 (d, 1H, NH), ~4.2 (m, 1H, α-CH), ~2.5 (m, 2H, β-CH₂), ~2.3 (m, 2H, γ-CH₂), ~2.0 (t, 1H, alkyne-H), ~1.45 (s, 9H, Boc-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O, acid), ~155 (C=O, Boc), ~83 (alkyne-C), ~80 (Boc C(CH₃)₃), ~70 (alkyne-CH), ~45 (α-CH), ~38 (β-CH₂), ~28 (Boc-CH₃), ~15 (γ-CH₂) |
| IR (cm⁻¹) | ~3350 (N-H), ~3300 (alkyne C-H), ~2980 (C-H), ~2120 (C≡C), ~1710 (C=O, acid), ~1690 (C=O, Boc) |
| Mass Spec (ESI+) | m/z 228.1 [M+H]⁺, 250.1 [M+Na]⁺ |
Synthesis Overview
A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization of reaction conditions.
Figure 1. Generalized synthetic workflow for this compound.
Experimental Protocols
The primary applications of this compound are in solid-phase peptide synthesis and click chemistry. The following sections provide detailed, illustrative protocols for these key experiments.
Incorporation into Peptides via Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Boc/Bzl protection chemistry on a Merrifield resin.[8][9]
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Methanol (MeOH)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrogen fluoride (HF)
-
Anisole
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DMF.
-
Couple the first Boc-amino acid (as its cesium salt) to the resin by heating in DMF.
-
Wash the resin extensively with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
-
Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[8]
-
Wash the resin with DCM.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM.
-
Wash the resin with DCM.
-
Coupling:
-
Dissolve the next Boc-amino acid (e.g., this compound) and HOBt in DMF.
-
Add DIC and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.[10]
-
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash and dry the resin.
-
Treat the peptide-resin with a mixture of HF and anisole (9:1) at 0 °C for 1 hour in a specialized HF cleavage apparatus.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Figure 2. Workflow for one cycle of Boc-SPPS.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between a peptide containing this compound and an azide-functionalized molecule (e.g., a fluorescent dye).[11][][]
Materials:
-
Alkyne-containing peptide (synthesized as in 5.1)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the alkyne-containing peptide in a suitable buffer (e.g., PBS).
-
Prepare a 10 mM solution of the azide-functionalized molecule in DMSO.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM solution of THPTA or TBTA in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-peptide solution (1 equivalent)
-
Azide-molecule solution (1.5 equivalents)
-
CuSO₄ solution (0.1 equivalents)
-
Ligand (THPTA or TBTA) solution (0.5 equivalents)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
-
Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can also be gently agitated.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography, depending on the nature of the product.
-
Figure 3. Logical relationship of components in a CuAAC reaction.
Conclusion
This compound is a readily available and highly valuable synthetic building block for researchers in drug discovery, peptide chemistry, and chemical biology. Its unique structure allows for straightforward incorporation into peptides using standard Boc-SPPS protocols and subsequent functionalization via the highly efficient and selective CuAAC click reaction. This guide provides the essential technical information and experimental frameworks to facilitate the successful application of this versatile compound in the development of novel therapeutics and research tools. As the demand for more sophisticated and targeted biomolecules grows, the utility of reagents like this compound will undoubtedly continue to expand.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 6. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Beta-Amino Acids [cincinnatistate.ecampus.com]
- 8. chempep.com [chempep.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive exploration of the Boc protecting group, covering its core chemical principles, mechanisms of action, applications, and detailed experimental protocols.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial for preventing the highly nucleophilic amine from engaging in unwanted side reactions during peptide bond formation, thereby ensuring the controlled, sequential elongation of the peptide chain.[1][3]
Key Chemical Properties:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] This property is central to its utility in SPPS.
-
Base and Nucleophile Stability: It is exceptionally stable under basic and neutral conditions, as well as in the presence of many nucleophiles.[1][6]
-
Stability to Catalytic Hydrogenation: Unlike other protecting groups like benzyloxycarbonyl (Cbz), the Boc group is stable during catalytic hydrogenation, offering valuable orthogonality in complex synthetic routes.[4][6]
-
Crystallinity: Many Boc-protected amino acids are crystalline solids, which facilitates their purification and long-term storage.[4]
Mechanism of Boc Protection and Deprotection
Protection (N-Boc Formation):
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride, in the presence of a base.[4][7] The mechanism proceeds as follows:
-
Nucleophilic Attack: The amino group of the amino acid acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][8]
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group.[5][9]
-
Decomposition: The tert-butyl carbonate is unstable and decomposes into carbon dioxide (CO₂) and tert-butanol, driving the reaction to completion.[3][9]
A base, such as sodium hydroxide or triethylamine, is typically used to deprotonate the amino group, enhancing its nucleophilicity.[2]
Deprotection (Boc Cleavage):
The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[10][11] The mechanism involves several steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][12]
-
Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][12][13]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and liberating the free amine.[12][13]
-
Salt Formation: The newly freed amino group is then protonated by the excess acid, forming an ammonium salt (e.g., a trifluoroacetate salt).[12]
To prevent the reactive tert-butyl cation from causing side reactions, such as the alkylation of sensitive side chains (e.g., tryptophan or methionine), "scavengers" like thioanisole or triisopropylsilane (TIS) are often added to the deprotection solution.[1][13][14]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was central to the development of SPPS, a technique pioneered by Bruce Merrifield.[1][15] The "Boc/Bzl" strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups (Bzl) for semi-permanent side-chain protection.[1][16] This differential acid lability is the key to the strategy.[16][17]
The cyclical workflow of Boc-SPPS involves the following steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM).[16][17]
-
Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free amine.[16]
-
Coupling: The next Nα-Boc-protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form a new peptide bond.[16]
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[15][16]
Quantitative Data
The efficiency of Boc protection and deprotection can be influenced by various factors, including the specific amino acid, reagents, and reaction conditions.
| Parameter | Condition | Typical Result | Reference |
| Boc Protection Yield | L-Proline with (Boc)₂O, (CH₃)₃N in Acetone/Water | 73% | [18] |
| Boc Protection Yield | L-Aspartic Acid with (Boc)₂O, (CH₃)₃N in Acetone/Water | 60% | [18] |
| Boc Protection Yield | L-Glutamic Acid with (Boc)₂O, Et₃N in Acetone/Water | 90% | [18] |
| Boc Deprotection | 55% TFA in DCM for 30 min | Average purity 9% higher than 100% TFA | [19] |
| Boc Deprotection | 100% TFA for 5 min | Lower purity due to incomplete Boc removal | [19] |
| Cleavage Kinetics | HCl-catalyzed deprotection | Second-order dependence on HCl concentration | [20] |
| Cleavage Kinetics | TFA-catalyzed deprotection | Inverse kinetic dependence on trifluoroacetate concentration | [20] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid [4][7]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the N-Boc-amino acid with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: General Procedure for Boc Deprotection using TFA [10][21]
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1-0.2 M).
-
Add an equal volume of TFA to the solution. For solid-phase synthesis, a common solution is 50% TFA in DCM.[16]
-
Stir the reaction at room temperature. Reaction times can vary from 30 minutes to a few hours, depending on the substrate.[10][16] For SPPS, a 15-25 minute reaction time is common.[16][22]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, remove the volatiles (DCM and excess TFA) in vacuo. The product is often obtained as the TFA salt and can be used directly or after a neutralization step.
Visualization of Key Workflows
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle:
The following diagram illustrates the cyclical nature of the Boc-SPPS workflow, from deprotection of the N-terminus to the coupling of the next amino acid.
Caption: Workflow of the Boc-SPPS cycle.
Mechanism of Boc Deprotection:
This diagram outlines the key chemical transformations during the acid-catalyzed removal of the Boc group.
Caption: Key steps in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. csbio.com [csbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 19. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. chempep.com [chempep.com]
An In-depth Technical Guide to Boc-(S)-3-Amino-5-hexynoic Acid: A Key Intermediate for GABAergic Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Amino-5-hexynoic acid is a chiral, non-canonical amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne, makes it a versatile intermediate for the synthesis of complex molecules, including unnatural peptides and peptide-drug conjugates, often through 'click chemistry' reactions.[1] The primary biological relevance of this compound stems from its deprotected form, (S)-4-Amino-5-hexynoic acid, a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[2][3][4] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy for managing conditions such as epilepsy and drug addiction.[2] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental consideration of this compound and its biologically active counterpart.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of (S)-3-Amino-5-hexynoic acid. While specific, detailed protocols for this exact molecule are proprietary or scattered in the broader literature, a general and widely adopted method for the N-Boc protection of amino acids can be employed.
General Experimental Protocol: N-Boc Protection
A common method for the introduction of a Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Materials:
-
(S)-3-Amino-5-hexynoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolution: (S)-3-Amino-5-hexynoic acid is dissolved in a mixture of dioxane and water. A base, such as sodium hydroxide or sodium bicarbonate, is added to the solution to deprotonate the amino group, enhancing its nucleophilicity.
-
Reaction: Di-tert-butyl dicarbonate, dissolved in dioxane, is added dropwise to the stirred solution of the amino acid at a controlled temperature, often 0 °C to room temperature. The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is typically concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is then washed with a non-polar solvent like ether or ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with a dilute solution of hydrochloric acid. This step protonates the carboxylic acid, causing the Boc-protected amino acid to precipitate out of the solution if it has low water solubility, or allows for its extraction.
-
Extraction and Drying: The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Biological Activity and Mechanism of Action
The biological activity of interest is primarily associated with the deprotected form, (S)-4-Amino-5-hexynoic acid , also known as γ-ethynyl GABA . This compound is a mechanism-based, irreversible inhibitor of GABA aminotransferase (GABA-AT).[2][5]
GABA-AT Inactivation Pathway
The inactivation of GABA-AT by (S)-4-Amino-5-hexynoic acid is a multi-step process that occurs within the enzyme's active site.
Caption: Inactivation of GABA-AT by (S)-4-Amino-5-hexynoic acid.
The process begins with the formation of a Schiff base between the amino group of the inhibitor and the pyridoxal-5'-phosphate (PLP) cofactor in the active site of GABA-AT.[2] The enzyme then abstracts a proton from the carbon adjacent to the alkyne, leading to tautomerization and the formation of a reactive allene intermediate.[2] This allene is an electrophile and is subsequently attacked by a nucleophilic residue in the active site of GABA-AT, resulting in the formation of a stable covalent adduct and irreversible inactivation of the enzyme.[2]
Quantitative Data
While no quantitative biological data is available for this compound, extensive research has been conducted on its deprotected and biologically active form, (S)-4-Amino-5-hexynoic acid. The following table summarizes the kinetic parameters for the inactivation of GABA-AT by this inhibitor and related compounds for comparison.
| Compound | Target Enzyme | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Species | Reference |
| (S)-4-Amino-5-hexynoic acid | GABA-AT | Not explicitly stated, but potent | Not explicitly stated, but potent | Not explicitly stated, but potent | Rat Brain, Bacteria | [2] |
| Vigabatrin (γ-vinyl GABA) | GABA-AT | 1300 | 2.2 | 28.2 | Pig Brain | [4] |
| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | 250 | 0.25 | 16.7 | Recombinant | [4] |
| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | 530 | 0.74 | 23.3 | Recombinant | [4] |
Note: While the potency of (S)-4-Amino-5-hexynoic acid is well-established, specific kinetic constants can vary between studies and experimental conditions. The reference indicates that both (R) and (S) enantiomers are active, with the (S) form being significantly more potent.[2]
Experimental Protocols
The evaluation of potential GABA-AT inhibitors typically involves a series of in vitro and in vivo experiments.
In Vitro GABA-AT Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified GABA-AT.
Materials:
-
Purified GABA-AT (from pig brain, recombinant, or other sources)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Test compound (e.g., (S)-4-Amino-5-hexynoic acid)
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)
-
Detection reagent (e.g., glutamate dehydrogenase and NAD⁺ for a coupled assay)
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: A solution of GABA-AT is prepared in the assay buffer containing PLP.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for different time intervals to assess time-dependent inactivation.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, GABA and α-ketoglutarate.
-
Detection: The rate of the reaction is monitored by measuring the formation of a product or the consumption of a substrate. In a common coupled assay, the production of glutamate is coupled to the reduction of NAD⁺ by glutamate dehydrogenase, and the increase in absorbance at 340 nm is measured.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations and pre-incubation times are used to determine the kinetic parameters of inhibition, such as K_I and k_inact.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a potential GABA-AT inhibitor.
Caption: General workflow for the synthesis and evaluation of a GABA-AT inhibitor.
Conclusion
This compound is a valuable synthetic intermediate due to its protected amine and reactive alkyne functionalities. Its deprotected form, (S)-4-Amino-5-hexynoic acid, is a potent irreversible inhibitor of GABA-AT, a key enzyme in the regulation of GABA levels in the central nervous system. The mechanism of action involves a mechanism-based inactivation pathway leading to the formation of a covalent adduct with the enzyme. Understanding the synthesis, biological activity, and experimental evaluation of this class of compounds is crucial for the development of novel therapeutics targeting the GABAergic system for the treatment of neurological disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-(S)-3-Amino-5-hexynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1][2] Boc-(S)-3-Amino-5-hexynoic acid is a valuable non-canonical amino acid that introduces a terminal alkyne group into a peptide sequence. This alkyne handle serves as a versatile tool for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[3][4][5] This bioorthogonal reaction allows for the precise and efficient conjugation of peptides with a wide range of molecules, such as fluorescent dyes, imaging agents, and drug payloads.[3][6][7]
This document provides a detailed protocol for the incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis (SPPS) and subsequent on-resin click chemistry modification.
Core Principles of Boc-SPPS
Boc-SPPS is a well-established method for peptide synthesis that proceeds in a C-to-N terminal direction. The synthesis cycle involves the following key steps:
-
Nα-Boc Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the growing peptide chain is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[8][9][10]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the peptide chain.
-
Washing: Excess reagents and byproducts are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. The side-chain functional groups of the amino acids are protected with acid-stable groups, which are removed during the final cleavage of the peptide from the resin.[8]
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence on a manual or automated synthesizer.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)
-
This compound
-
Standard Boc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.[9]
-
Wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-functionalized peptide while it is still attached to the resin.
Materials:
-
Alkyne-functionalized peptide-resin from Protocol 1
-
Azide-containing molecule (e.g., Azido-PEG, fluorescent azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional but recommended)
-
DMF/water or DMSO/water solvent system
-
DCM
Procedure:
-
Resin Swelling: Swell the alkyne-functionalized peptide-resin in the chosen solvent system (e.g., DMF/water 4:1) for 30 minutes.
-
Prepare Reagent Solutions:
-
Dissolve the azide-containing molecule (5-10 eq.) in the reaction solvent.
-
Prepare a catalyst solution of CuSO₄ (0.1-0.5 eq.) and TBTA (0.5-1 eq.) in the reaction solvent.
-
Prepare a fresh solution of sodium ascorbate (1-2 eq.) in water.
-
-
Click Reaction:
-
Add the azide-containing molecule solution to the swollen resin.
-
Add the catalyst solution to the resin.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Agitate the reaction mixture at room temperature for 4-12 hours.[11]
-
-
Washing: Wash the resin extensively with the reaction solvent, water, and DCM.[11]
-
Proceed to Cleavage: The modified peptide-resin is now ready for cleavage and purification.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Aqueous acetic acid or trifluoroacetic acid for dissolution
Procedure:
-
Preparation: Dry the peptide-resin under vacuum. Place the dried resin in a specialized HF cleavage apparatus.
-
HF Cleavage:
-
Add appropriate scavengers to the resin.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: Remove the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge to pellet the crude peptide and decant the ether. Repeat the wash.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Reagents for Boc-SPPS Cycle
| Step | Reagent | Concentration/Equivalents | Time |
| Deprotection | 50% TFA in DCM | - | 2 min + 20-30 min |
| Neutralization | 10% DIEA in DMF | - | 2 x 2 min |
| Coupling | Boc-AA, HBTU/HOBt, DIEA | 3 eq., 2.9 eq., 3 eq., 6 eq. | 1-2 hours |
| Washing | DMF, DCM, IPA | - | As needed |
Table 2: Reagents for On-Resin Click Chemistry (CuAAC)
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Azide Molecule | 5-10 eq. | Conjugation partner |
| CuSO₄ | 0.1-0.5 eq. | Catalyst precursor |
| Sodium Ascorbate | 1-2 eq. | Reducing agent to form Cu(I) |
| TBTA (optional) | 0.5-1 eq. | Cu(I) stabilizing ligand |
Table 3: Troubleshooting Common Issues in SPPS of Alkyne-Containing Peptides
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the unnatural amino acid; peptide aggregation. | Double couple the amino acid; use a stronger coupling reagent like HATU; sonicate during coupling. |
| Low Yield after Cleavage | Incomplete cleavage; peptide precipitation during workup. | Extend HF cleavage time; ensure complete removal of ether before dissolving the peptide. |
| Unsuccessful Click Reaction | Inactive catalyst; poor reagent solubility. | Use freshly prepared sodium ascorbate solution; ensure all reagents are fully dissolved; consider using a different solvent system (e.g., DMSO/water). |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lifetein.com [lifetein.com]
- 5. qyaobio.com [qyaobio.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-(S)-3-Amino-5-hexynoic Acid in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-Amino-5-hexynoic acid is a non-canonical amino acid derivative that serves as a valuable building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne, makes it a versatile tool for the synthesis of novel peptides with enhanced properties and for the construction of complex bioconjugates.[1][2] The Boc protecting group provides robust protection of the amino group during peptide coupling reactions and can be readily removed under mild acidic conditions.[1] The terminal alkyne functionality is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of the peptide to other molecules such as fluorescent probes, drug payloads, or polyethylene glycol (PEG) chains.[3][4][5]
This document provides detailed application notes and protocols for the use of this compound in solution-phase peptide synthesis, a technique that remains highly relevant for the industrial production of small peptides and for syntheses that may be challenging for solid-phase methods.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 270596-47-9 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₄ | - |
| Molecular Weight | 227.26 g/mol | - |
| Appearance | White to off-white solid | - |
| Chirality | (S)-configuration | [1] |
| Key Functional Groups | Boc-protected amine, Terminal alkyne, Carboxylic acid | [1][2] |
Applications in Peptide Synthesis and Drug Development
The incorporation of this compound into peptide sequences offers several advantages in research and drug development:
-
Introduction of a "Clickable" Handle: The terminal alkyne allows for the site-specific modification of peptides through CuAAC reactions. This enables the attachment of various functionalities to tailor the peptide's properties.[3][5]
-
Synthesis of Unnatural Peptides: This amino acid is a building block for creating peptides with non-natural structures, which can lead to enhanced stability against proteolytic degradation, improved receptor binding, and novel biological activities.[1]
-
Peptide-Drug Conjugates (PDCs): The alkyne group serves as a conjugation point for attaching cytotoxic drugs to targeting peptides, a promising strategy in cancer therapy.
-
Development of Research Tools: Peptides containing this amino acid can be readily labeled with fluorescent dyes or biotin for use in bioassays and imaging studies.[5]
-
Peptide Cyclization: The alkyne and an azide group within the same peptide can be used to form a triazole bridge, leading to cyclic peptides with constrained conformations that can exhibit improved biological activity and stability.[5]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a dipeptide via solution-phase synthesis. These protocols are based on standard and widely used methods for peptide coupling.
Protocol 1: Dipeptide Synthesis using EDC/HOBt Coupling
This protocol describes the coupling of this compound to an amino acid ester (e.g., Glycine methyl ester hydrochloride) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (or other amino acid ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)
-
0.5 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Activation of Carboxylic Acid:
-
Neutralization of Amino Acid Ester:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the salt and stir for 15 minutes at room temperature.[7]
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution to the activated this compound solution at 0 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected dipeptide.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Boc Deprotection of the Dipeptide
This protocol describes the removal of the Boc protecting group to yield the dipeptide with a free N-terminus.
Materials:
-
Boc-protected dipeptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide in DCM.
-
Add an equal volume of TFA to the solution (e.g., a 1:1 mixture of TFA:DCM).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected dipeptide.
-
Quantitative Data Summary
| N-Protected Amino Acid | Coupled Amino Acid Ester | Coupling Reagent | Yield (%) | Purity (%) |
| Boc-L-Pro-OH | Bzl-Gln-OMe·HCl | EDC/HOBt | 80-90 | >95 |
| Boc-L-Pro-OH | Val-NH₂ | DCC | 97 | >98 |
| N-Boc-Arg(Pbf)-OH | Amino Acid Ester | T3P® | 99 (conversion) | Not specified |
| N-Boc-Asp(Bzl)-OH | Amino Acid Ester | T3P® | 96 (conversion) | Not specified |
Note: The data presented are from various literature sources and are intended for illustrative purposes. Actual results may vary.
Visualizations
Experimental Workflow for Dipeptide Synthesis
The following diagram illustrates the overall workflow for the solution-phase synthesis of a dipeptide using this compound, followed by Boc deprotection.
Caption: A flowchart of the solution-phase synthesis and deprotection of a dipeptide.
Logical Relationship for "Click Chemistry" Application
The terminal alkyne of the incorporated amino acid allows for subsequent conjugation via "click chemistry." The following diagram illustrates this logical relationship.
Caption: The logical pathway from peptide synthesis to bioconjugation via click chemistry.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Boc-(S)-3-Amino-5-hexynoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Boc-(S)-3-Amino-5-hexynoic acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This versatile building block is instrumental in the synthesis of novel peptidomimetics, bioconjugates, and molecular probes for drug discovery and development.
Introduction
This compound is a chiral, non-canonical amino acid derivative that serves as a valuable intermediate in chemical synthesis.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne, making it an ideal component for "click chemistry."[1] The Boc group provides robust protection during synthesis and can be easily removed under mild acidic conditions, while the terminal alkyne readily participates in CuAAC reactions to form stable 1,4-disubstituted 1,2,3-triazole rings.[1][2] This reaction is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups, making it a cornerstone of modern bioconjugation and medicinal chemistry.[2][] The resulting triazole moiety can act as a bioisostere for an amide bond, offering a strategy to enhance the metabolic stability of peptide-based drug candidates.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development, including:
-
Synthesis of Peptidomimetics: The triazole ring formed via CuAAC can replace a peptide bond, leading to the creation of peptidomimetics with improved stability against enzymatic degradation.
-
Bioconjugation: This building block can be used to link peptides or small molecules to other entities such as fluorescent dyes, imaging agents, or drug delivery systems.[1][4]
-
Fragment-Based Drug Discovery: It is a key component in the construction of combinatorial libraries of small molecules for high-throughput screening and lead discovery.[5][6]
-
Development of Molecular Probes: The ability to attach various functional groups via the triazole linkage allows for the synthesis of custom probes for activity-based protein profiling and other chemical biology applications.[1]
Data Presentation
Table 1: Representative CuAAC Reaction Conditions and Yields
| Entry | Azide Reactant | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | tBuOH/H₂O (1:1) | 12 | >95 |
| 2 | 4-Methoxybenzyl Azide | CuI (2) | TBTA (4) | DMF | 8 | 92 |
| 3 | 4-Azido-L-phenylalanine | CuSO₄·5H₂O (10) | THPTA (20) | H₂O | 6 | 89 |
| 4 | Azido-PEG3-biotin | Cu(MeCN)₄PF₆ (1) | None | CH₂Cl₂ | 4 | 98 |
Note: Yields are isolated yields after purification. Reaction conditions may require optimization for different substrates.
Table 2: Characterization Data for a Model Triazole Product
Product: (S)-tert-butyl (1-(benzyl)-1H-1,2,3-triazol-4-yl)-4-oxopentan-2-ylcarbamate (from reaction with Benzyl Azide)
| Characterization Method | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, triazole-H), 7.40-7.25 (m, 5H, Ar-H), 5.50 (s, 2H, N-CH₂-Ar), 5.20 (br s, 1H, NH), 4.20 (m, 1H, CH-N), 2.90 (m, 2H, CH₂-triazole), 2.55 (m, 2H, CH₂-CO), 1.45 (s, 9H, Boc) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.0, 155.5, 145.0, 134.5, 129.0, 128.5, 128.0, 122.0, 80.0, 54.0, 50.0, 42.0, 35.0, 28.5 |
| HRMS (ESI) | m/z calcd for C₂₁H₂₈N₄O₃ [M+H]⁺: 389.2234; found: 389.2236 |
Experimental Protocols
Protocol 1: General Solution-Phase CuAAC Reaction
This protocol describes a general method for the solution-phase click reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add the organic azide (1.0-1.2 eq) to the solution.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in a minimum amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: On-Resin CuAAC for Solid-Phase Peptide Synthesis
This protocol is suitable for incorporating the triazole linkage directly into a peptide sequence during solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a C-terminal azide functionality
-
This compound
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide containing a C-terminal azide in DMF.
-
In a separate flask, dissolve this compound (5 eq) and CuI (2 eq) in DMF.
-
Add DIPEA (10 eq) to the solution of the alkyne and copper catalyst.
-
Add the activated alkyne solution to the resin and shake at room temperature.
-
Allow the reaction to proceed overnight.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
A small aliquot of the resin can be cleaved to check for reaction completion by LC-MS.
-
Proceed with the next SPPS coupling step or final cleavage from the resin.
Mandatory Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Fragment-Based Drug Discovery using CuAAC.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. mdpi.com [mdpi.com]
- 4. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of bioactive molecules from CuAAC click-chemistry-based combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for Boc Deprotection of Peptides Containing 3-Amino-5-hexynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the N-α-amino group. Its removal is typically achieved under acidic conditions. However, when dealing with peptides incorporating the unnatural amino acid 3-Amino-5-hexynoic acid, the presence of a terminal alkyne functionality necessitates careful consideration of the deprotection conditions to prevent unwanted side reactions.
The primary challenge during the acid-catalyzed deprotection of peptides containing 3-Amino-5-hexynoic acid is the potential for acid-catalyzed hydration of the terminal alkyne, which would lead to the formation of a methyl ketone. Standard Boc deprotection protocols often utilize strong acids like trifluoroacetic acid (TFA), which can promote this side reaction. Therefore, the selection of an appropriate deprotection cocktail, including the use of specific scavengers, is critical to ensure the integrity of the alkyne group and the overall purity of the synthesized peptide.
This guide provides detailed protocols for the Boc deprotection of peptides containing 3-Amino-5-hexynoic acid, focusing on methods that preserve the alkyne functionality. The protocols outlined below offer varying degrees of acidity and scavenger compositions to accommodate different peptide sequences and scales of synthesis.
Data Presentation
The following tables summarize quantitative data for common Boc deprotection cocktails, highlighting their suitability for peptides containing the acid-sensitive 3-Amino-5-hexynoic acid.
Table 1: Comparison of Boc Deprotection Cocktails
| Deprotection Cocktail | Composition (v/v/v) | Typical Reaction Time | Temperature | Purity (%) | Yield (%) | Remarks |
| Protocol 1: Standard TFA with Scavenger | 50% TFA in DCM with 2.5% TIS | 30 minutes | Room Temp. | >90 | >85 | Recommended for routine deprotection. TIS is crucial for scavenging carbocations and protecting the alkyne. |
| Protocol 2: Milder TFA Conditions | 25% TFA in DCM with 2.5% TIS | 1-2 hours | Room Temp. | >95 | >90 | Reduced TFA concentration minimizes alkyne hydration. Longer reaction time may be required. |
| Protocol 3: HCl in Dioxane | 4 M HCl in 1,4-Dioxane | 30-60 minutes | Room Temp. | >90 | >85 | An alternative to TFA, can be milder for certain sequences. Anhydrous conditions are critical.[1][2] |
Table 2: Scavenger Selection and Rationale
| Scavenger | Typical Concentration | Function | Suitability for Alkyne Protection |
| Triisopropylsilane (TIS) | 2.5 - 5% | Efficiently traps tert-butyl cations. | Highly recommended. Its bulky nature prevents it from directly reacting with the alkyne. |
| Triethylsilane (TES) | 2.5 - 5% | Effective carbocation scavenger. | Suitable alternative to TIS. |
| Water | 2.5 - 5% | Suppresses side reactions on Trp and other residues. | Use with caution, as it can be a nucleophile in alkyne hydration. Generally included in standard cocktails but should be minimized if alkyne hydration is a concern. |
| 1,2-Ethanedithiol (EDT) | 1 - 2.5% | Scavenger for dithioketals and protects Cys residues. | Not specifically for alkyne protection but can be included if other sensitive residues are present. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) with Triisopropylsilane (TIS)
This protocol is a robust method for the Boc deprotection of peptides containing 3-Amino-5-hexynoic acid on a solid support. The inclusion of TIS is critical to protect the terminal alkyne.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS)
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM (10 mL per gram of resin) for 30 minutes in the reaction vessel.
-
Deprotection Cocktail Preparation: In a separate container, carefully prepare the deprotection cocktail by adding TFA to DCM to a final concentration of 50% (v/v). Add TIS to a final concentration of 2.5% (v/v).
-
Deprotection Reaction: Drain the DCM from the swollen resin. Immediately add the freshly prepared deprotection cocktail to the resin.
-
Agitation: Gently agitate the resin suspension at room temperature for 30 minutes.
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual TFA and cleaved Boc-byproducts.
-
Wash the resin with MeOH (2 x 10 mL per gram of resin).
-
Wash the resin again with DCM (3 x 10 mL per gram of resin).
-
-
Neutralization:
-
To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with a 5% solution of DIPEA in DCM (3 x 10 mL per gram of resin).
-
Wash the resin with DCM (3 x 10 mL per gram of resin) to remove excess DIPEA.
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.
Protocol 2: Mild Boc Deprotection using 4 M HCl in 1,4-Dioxane
This protocol offers an alternative to TFA-based deprotection and can be advantageous for sequences particularly sensitive to strong acids.
Materials:
-
Boc-protected peptide-resin
-
4 M Hydrogen Chloride (HCl) in 1,4-Dioxane (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM), peptide synthesis grade
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in anhydrous DCM (10 mL per gram of resin) for 30 minutes.
-
Solvent Exchange: Drain the DCM and wash the resin with anhydrous 1,4-dioxane (2 x 10 mL per gram of resin).
-
Deprotection Reaction: Add the 4 M HCl in 1,4-dioxane solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a Kaiser test to ensure complete deprotection.
-
Washing:
-
Drain the HCl/dioxane solution.
-
Wash the resin with anhydrous 1,4-dioxane (3 x 10 mL per gram of resin).
-
Wash the resin with DCM (3 x 10 mL per gram of resin).
-
-
Neutralization:
-
Neutralize the hydrochloride salt by washing with a 5% solution of DIPEA in DCM (3 x 10 mL per gram of resin).
-
Wash the resin with DCM (3 x 10 mL per gram of resin) to remove excess DIPEA.
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the Boc deprotection of a peptide containing 3-Amino-5-hexynoic acid.
Caption: Boc Deprotection Chemical Transformation.
Caption: Experimental Workflow for Boc Deprotection.
References
Application Notes and Protocols for Bioconjugation of Proteins and Antibodies with Boc-(S)-3-Amino-5-hexynoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-(S)-3-Amino-5-hexynoic acid is a valuable bifunctional linker for the modification of proteins and antibodies. Its structure incorporates a Boc-protected amine and a terminal alkyne, enabling a two-stage conjugation strategy. Initially, the carboxylic acid moiety is activated to react with primary amines (e.g., lysine residues) on the protein surface. Following deprotection of the Boc group, the exposed terminal alkyne can be utilized for subsequent conjugation to an azide-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3][4][5] This methodology allows for the precise introduction of functionalities such as fluorescent dyes, biotin, or cytotoxic drugs for various applications in research and therapeutic development.[1][][7]
These application notes provide detailed protocols for the entire workflow, from the initial activation of this compound to the final purification and characterization of the protein or antibody conjugate.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein/Antibody Modification
| Parameter | Recommended Value/Range | Notes |
| NHS Ester Activation | ||
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.2 : 1.5 | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide). |
| Solvent | Anhydrous DMF or DMSO | Ensure solvents are anhydrous to prevent hydrolysis of the NHS ester.[8] |
| Reaction Time | 2-4 hours at room temperature | Monitor reaction progress by TLC or LC-MS if possible. |
| Protein Conjugation (Amide Coupling) | ||
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk.[9] |
| Reaction Buffer | Amine-free buffer (e.g., 1X PBS) | Avoid buffers containing primary amines like Tris or glycine.[8][9] |
| Reaction pH | 7.2 - 8.5 | Optimal for reaction with unprotonated primary amines on lysine residues.[5][9] |
| Molar Excess of NHS-activated Linker | 10-30 fold over protein | This should be optimized for the specific protein and desired degree of labeling.[9] |
| Reaction Time | 1-2 hours at RT or 2-4 hours at 4°C | Longer incubation does not always improve labeling and can increase NHS ester hydrolysis.[9] |
| Boc Deprotection | ||
| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required to cleave the Boc protecting group.[10][11][12] |
| Solvent | Dichloromethane (DCM) or neat TFA | Co-solvents can be used depending on the protein's stability. |
| Reaction Time | 30-60 minutes at room temperature | Monitor deprotection to avoid protein degradation. |
| Click Chemistry (CuAAC) | ||
| Molar Excess of Azide Moiety | 3-10 fold over alkyne-protein | The excess can vary depending on the specific azide and protein.[4] |
| Copper (I) Source | CuSO₄ with a reducing agent | Sodium ascorbate is commonly used to reduce Cu(II) to the catalytic Cu(I).[1][13] |
| Ligand | THPTA or TBTA | Ligands stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[1][4][13] |
| Reaction Time | 1-16 hours at room temperature | Reaction progress can be monitored by SDS-PAGE or mass spectrometry.[4] |
Table 2: Illustrative Quantitative Data for Antibody Conjugation
| Step | Parameter | Typical Result | Method of Analysis |
| Alkyne Labeling | Degree of Labeling (DOL) | 2-5 alkynes per antibody | MALDI-TOF Mass Spectrometry[9] |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) | |
| Click Conjugation | Conjugation Efficiency | > 90% | SDS-PAGE, UV-Vis Spectroscopy |
| Final Conjugate Purity | > 95% | Size Exclusion Chromatography (SEC) | |
| Drug-to-Antibody Ratio (DAR) | 2-4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry[14][15] |
Note: The data in Table 2 are illustrative and the actual results may vary depending on the specific protein, reagents, and experimental conditions.
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
-
Reagent Preparation :
-
Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 100 mM.
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO at a concentration of 150 mM.
-
-
Activation Reaction :
-
To the solution of this compound, add 1.5 equivalents of the NHS solution followed by 1.2 equivalents of the EDC solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from moisture.
-
The resulting solution containing the activated this compound-NHS ester is used immediately in the next step.
-
Protocol 2: Conjugation of the Activated Linker to Proteins or Antibodies
-
Antibody/Protein Preparation :
-
Conjugation Reaction :
-
Purification of Alkyne-Modified Protein :
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Boc Deprotection of the Alkyne-Modified Protein
-
Deprotection Reaction :
-
Lyophilize the purified alkyne-modified protein if necessary.
-
Resuspend the protein in a solution of 50-95% trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane or water, ensuring protein solubility and stability).
-
Incubate the reaction for 30-60 minutes at room temperature.[10][11]
-
-
Removal of TFA :
-
Immediately purify the protein to remove TFA using a desalting column or dialysis against a buffer suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).
-
Protocol 4: Click Chemistry Conjugation with an Azide-Containing Molecule
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the azide-containing molecule (e.g., azide-fluorophore) in DMSO or water.
-
Prepare a 100 mM stock solution of copper (II) sulfate (CuSO₄) in water.[1]
-
Prepare a 200 mM stock solution of a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.[1]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[1]
-
-
Click Reaction :
-
In a reaction tube, combine the alkyne-modified protein/antibody with a 3-10 fold molar excess of the azide-containing molecule.[4]
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[1]
-
Add the CuSO₄/THPTA complex to the protein-azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the catalyst components should be optimized but typical starting points are 1-2 mM CuSO₄.
-
Incubate the reaction for 1-16 hours at room temperature, protected from light.[4]
-
-
Purification of the Final Conjugate :
-
Purify the final protein/antibody conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and the catalyst.[16]
-
Protocol 5: Characterization of the Conjugate
-
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) :
-
Determine the average number of alkyne linkers per protein/antibody after step 2 and the final number of conjugated molecules after step 4.
-
Mass Spectrometry : Compare the molecular weight of the unconjugated and conjugated protein/antibody using MALDI-TOF or ESI-MS.[9] The mass shift will indicate the number of attached molecules.
-
UV-Vis Spectroscopy : If the conjugated molecule has a distinct absorbance, the DOL/DAR can be calculated from the absorbance spectrum of the conjugate.[17]
-
-
Purity and Integrity :
-
Assess the purity of the final conjugate using SDS-PAGE and size-exclusion chromatography (SEC-HPLC).
-
Confirm the integrity and functionality of the protein/antibody using appropriate binding assays (e.g., ELISA) or functional assays.
-
Mandatory Visualization
Caption: Experimental workflow for protein bioconjugation.
Caption: Chemical reaction scheme overview.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. genscript.com [genscript.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. broadpharm.com [broadpharm.com]
- 14. EP3423831A2 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 15. agilent.com [agilent.com]
- 16. Antibody Purification and Characterization related Products - Creative Biolabs [creativebiolabs.net]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
Application Note: Synthesis of Novel Peptidomimetics Using Boc-(S)-3-Amino-5-hexynoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptidomimetics are crucial tools in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and bioavailability.[1] The incorporation of unnatural amino acids is a key strategy in peptidomimetic design.[2] Boc-(S)-3-Amino-5-hexynoic acid is a versatile building block for this purpose. Its structure features a tert-butyloxycarbonyl (Boc) protected amine for controlled, stepwise incorporation into a peptide sequence and a terminal alkyne functional group.[3] This alkyne serves as a reactive handle for post-synthetic modifications via bioorthogonal chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3][4] This allows for the straightforward conjugation of various moieties, including fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG) chains, to enhance the therapeutic properties of the final peptidomimetic.[5]
This document provides detailed protocols for the synthesis of alkyne-containing peptidomimetics using this compound via Boc-based solid-phase peptide synthesis (SPPS) and subsequent modification through CuAAC.
Properties of this compound
The key properties of the starting building block are summarized below. High purity of this reagent is essential for successful synthesis.[6]
| Property | Value | Reference |
| CAS Number | 270596-47-9 | [3][7][8] |
| Molecular Formula | C11H17NO4 | [7] |
| Purity | ≥97% | [6] |
| Key Functional Groups | Boc-protected amine, Terminal alkyne, Carboxylic acid | [3] |
| Primary Application | Peptidomimetic synthesis, Bioconjugation | [5] |
Overall Synthesis Workflow
The synthesis of a modified peptidomimetic using this compound follows a multi-stage process, beginning with the assembly of the peptide backbone on a solid support, followed by chemical modification and purification.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. nbinno.com [nbinno.com]
- 4. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound, CasNo.270596-47-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 8. rndmate.com [rndmate.com]
Application of Boc-(S)-3-Amino-5-hexynoic Acid in PROTAC Linker Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the molecule's overall physicochemical properties.[1]
Boc-(S)-3-Amino-5-hexynoic acid is a valuable building block for PROTAC linker design. Its key features include:
-
A Terminal Alkyne: This functional group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the modular and convergent synthesis of PROTACs, facilitating the rapid generation of libraries for optimization.[1][]
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be readily removed under acidic conditions to reveal a primary amine. This allows for sequential and controlled conjugation to either the POI ligand or the E3 ligase ligand through amide bond formation.
-
A Defined Stereocenter and Chain Length: The chiral center and the specific length of the carbon chain can influence the spatial orientation of the PROTAC, which is crucial for optimal ternary complex formation and subsequent protein degradation.
Due to a lack of specific published data for PROTACs utilizing this compound, this document will provide application notes and protocols based on a representative example: a BRD4-targeting PROTAC synthesized using a structurally similar alkyne-functionalized warhead, JQ1-alkyne. This example effectively demonstrates the principles and methodologies applicable to the use of this compound in PROTAC development.
PROTAC Mechanism of Action and the Role of the Alkyne Linker
PROTACs function catalytically to induce the degradation of target proteins. The process begins with the formation of a ternary complex comprising the PROTAC, the target protein (e.g., BRD4), and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The alkyne group on a linker like that derived from this compound is typically utilized in the final step of PROTAC synthesis. One half of the PROTAC (either the POI ligand or the E3 ligase ligand) is functionalized with the alkyne, while the other half is functionalized with an azide. The two fragments are then joined using a CuAAC reaction to form a stable triazole linkage.[1][]
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for well-characterized BRD4-targeting PROTACs, which serve as a benchmark for what could be expected when using novel linkers like this compound.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| MZ1 | BRD4 | VHL | HeLa | ~24 | >95 | [3] |
| ARV-825 | BRD4 | Cereblon (Pomalidomide) | RS4;11 | <1 | >90 | [3] |
| dBET1 | BRD4 | Cereblon (Thalidomide) | MV4-11 | 1.8 | >95 | [3] |
| A1874 | BRD4 | MDM2 | HCT116 | Potent degradation | Robust | [4] |
Signaling Pathway
Degradation of BRD4 by a PROTAC has significant downstream effects on cellular signaling, primarily through the suppression of key oncogenes like c-Myc. BRD4 is a critical reader of acetylated histones and a transcriptional co-activator. Its removal from super-enhancers leads to a shutdown of oncogenic transcription programs, resulting in cell cycle arrest and apoptosis.
Caption: Downstream signaling effects of BRD4 protein degradation.[3]
Experimental Protocols
The synthesis of a PROTAC using a linker derived from this compound would typically involve three main stages:
-
Synthesis of a warhead (POI ligand) functionalized with either an azide or the alkyne linker.
-
Synthesis of an E3 ligase ligand functionalized with the complementary reactive handle (azide or alkyne).
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the two fragments.
Protocol 1: Synthesis of an Alkyne-Functionalized Warhead (Representative Example: JQ1-Alkyne)
This protocol describes the functionalization of the BRD4 inhibitor JQ1 with a terminal alkyne. A similar amide coupling strategy would be employed to attach this compound to a suitable warhead.
Materials:
-
(+)-JQ1-carboxylic acid
-
Propargylamine (or this compound after deprotection for a different warhead)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add propargylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized JQ1.[5]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand.
Materials:
-
Alkyne-modified warhead (e.g., JQ1-alkyne) (1.0 eq)
-
Azide-modified E3 ligase ligand (e.g., Pomalidomide-azide) (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., t-BuOH/water or DMF)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified warhead and the azide-modified E3 ligase ligand in the chosen solvent system.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent, or directly purified by preparative HPLC to yield the final PROTAC.
Caption: A representative experimental workflow for PROTAC synthesis and evaluation.
Protocol 3: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., RS4;11, HCT116)
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a desired time period (e.g., 16-24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound represents a highly useful and versatile building block for the synthesis of PROTACs. Its terminal alkyne functionality enables the use of efficient "click chemistry" for the convergent assembly of PROTAC libraries, while the Boc-protected amine allows for standard peptide coupling methodologies. Although specific examples detailing its use are not yet prevalent in the literature, the principles and protocols outlined in this document, using a representative BRD4-targeting PROTAC, provide a robust framework for researchers to incorporate this and similar alkyne-containing linkers into their PROTAC design and discovery workflows. The careful optimization of the linker element is paramount to achieving potent and selective protein degradation, and building blocks like this compound are key tools in this endeavor.
References
Application Notes & Protocols: Fluorescent Labeling of Biomolecules using Boc-(S)-3-Amino-5-hexynoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development.[1] These techniques enable the visualization and quantification of biological processes, such as protein tracking, receptor-ligand interactions, and enzyme activity assays.[2][3] One of the most robust and versatile methods for achieving this is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This bioorthogonal reaction forms a stable triazole linkage between an alkyne-functionalized biomolecule and an azide-containing fluorescent dye.[5]
Boc-(S)-3-Amino-5-hexynoic acid is a non-canonical amino acid that serves as a key building block for introducing a terminal alkyne group into peptides and other biomolecules.[1][6] Its Boc (tert-butyloxycarbonyl) protected amine allows for its direct incorporation into peptide sequences during standard solid-phase peptide synthesis (SPPS).[7][8] Following synthesis and deprotection, the terminal alkyne is available for highly specific and efficient conjugation with a wide array of azide-modified fluorescent probes.[9][10]
These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence and the subsequent fluorescent labeling via CuAAC click chemistry.
Principle of the Method
The overall workflow involves two main stages: the synthesis of an alkyne-modified peptide using this compound, followed by the copper-catalyzed click chemistry reaction with an azide-functionalized fluorescent dye.[1]
-
Solid-Phase Peptide Synthesis (SPPS): The target peptide is synthesized on a solid resin support. This compound is incorporated at the desired position in the peptide sequence using standard Boc-SPPS protocols.[1][7]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed.
-
Click Chemistry Labeling: The purified alkyne-containing peptide is reacted with an azide-modified fluorescent dye in the presence of a copper(I) catalyst.[9] This results in the formation of a stable triazole linkage, covalently attaching the dye to the peptide.[4]
-
Purification and Analysis: The final fluorescently labeled peptide is purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by mass spectrometry.
Below is a diagram illustrating the chemical principle of this two-step labeling process.
Caption: Chemical principle of the two-step labeling process.
Experimental Protocols
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2-3 minutes (pre-wash).
-
Treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[7]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-amino acid (3-4 equivalents) and coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution for pre-activation.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Note: For the coupling of this compound, extended coupling times or a "double coupling" (repeating the acylation step with fresh reagents) may be necessary to ensure high efficiency due to its structure.[6]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Boc deprotection (step 2).
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole or a low-HF alternative like TMSOTf) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and procedures.[11]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Protocol 2: Fluorescent Labeling via CuAAC Click Chemistry
This protocol describes the conjugation of the alkyne-modified peptide with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified peptide
-
Azide-functionalized fluorescent dye (e.g., Azide-Cy5, Azide-FITC)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP)
-
Copper ligand (e.g., TBTA or THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified peptide in PBS (or an appropriate buffer) to a final concentration of 1-5 mM.
-
Dissolve the azide-fluorescent dye in DMSO to create a 10 mM stock solution.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 50 mM stock solution of sodium ascorbate or TCEP in deionized water.
-
Prepare a 10 mM stock solution of the copper ligand in DMSO.
-
-
Click Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide solution.
-
Azide-dye stock solution (use a 1.5 to 5-fold molar excess over the peptide).
-
Copper ligand (to a final concentration of 100 µM).
-
CuSO₄ (to a final concentration of 50 µM to 1 mM).
-
Sodium ascorbate or TCEP (to a final concentration of 1 mM).
-
Vortex gently to mix.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
Purification:
-
Purify the fluorescently labeled peptide from excess dye and reagents using reverse-phase HPLC (RP-HPLC).
-
Monitor the elution profile using both UV absorbance (e.g., 214 nm for the peptide backbone) and fluorescence detection at the appropriate wavelength for the chosen dye.
-
-
Characterization and Storage:
-
Collect the fractions corresponding to the labeled peptide.
-
Confirm the identity and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the purified, labeled peptide.
-
Store the lyophilized peptide at -20°C or -80°C, protected from light.
-
Data Presentation
The choice of fluorescent dye is critical and depends on the specific application and available instrumentation. Below is a table of common azide-modified fluorescent dyes suitable for click chemistry.
Table 1: Common Azide-Functionalized Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Color |
| FAM Azide | ~495 | ~517 | Green |
| TAMRA Azide | ~552 | ~578 | Orange-Red |
| Cy3 Azide | ~550 | ~570 | Orange |
| Cy5 Azide | ~650 | ~670 | Far-Red |
| ATTO 488 Azide | ~501 | ~523 | Green |
| ATTO 647N Azide | ~646 | ~664 | Far-Red |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Expected Outcome/Notes |
| Peptide Concentration | 1-5 mM | Higher concentrations can improve reaction kinetics. |
| Dye:Peptide Molar Ratio | 1.5:1 to 5:1 | A slight excess of the dye ensures complete labeling of the peptide. |
| Catalyst (CuSO₄) | 50 µM - 1 mM | Higher concentrations can increase reaction speed but may also lead to peptide degradation. |
| Reducing Agent | 1 mM | Essential for reducing Cu(II) to the active Cu(I) state. |
| Reaction Time | 1-4 hours | Can be extended overnight for difficult conjugations. |
| Labeling Efficiency | >90% | Click chemistry is known for its high efficiency and quantitative yields.[4] |
| Purification Method | RP-HPLC | Provides excellent separation of the labeled peptide from unreacted dye and other reagents. |
Visualizations
Experimental Workflow
The following diagram outlines the complete experimental workflow from peptide synthesis to the final purified product.
Caption: Experimental workflow for fluorescent peptide synthesis.
Application: Receptor Binding Studies
Fluorescently labeled peptides are powerful tools for studying receptor-ligand interactions.[2] The diagram below illustrates how a fluorescently labeled peptide can be used to visualize and quantify binding to its target receptor on a cell surface, a common application in drug discovery and cell biology.
Caption: Application of a fluorescent peptide in receptor binding.
References
- 1. benchchem.com [benchchem.com]
- 2. lubio.ch [lubio.ch]
- 3. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Application Note: HPLC Purification of Peptides Modified with Boc-(S)-3-Amino-5-hexynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and the introduction of novel functionalities.[1] Boc-(S)-3-Amino-5-hexynoic acid is a valuable building block in peptide synthesis, featuring a terminal alkyne group ideal for "click chemistry" modifications and a tert-butyloxycarbonyl (Boc) protecting group.[2] The presence of the hexynoic acid backbone and the hydrophobic Boc group can significantly increase the overall hydrophobicity of the resulting peptide, posing a challenge for purification.
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[3][] This technique separates molecules based on their hydrophobicity.[5] However, peptides modified with this compound require optimized protocols to achieve high purity due to their increased retention on the stationary phase and potential for aggregation.[6] This application note provides a detailed protocol and guidelines for the successful RP-HPLC purification of these modified peptides.
Principles of Purification
RP-HPLC separates peptides based on the reversible interaction between the hydrophobic amino acid side chains and the nonpolar stationary phase (commonly C18-modified silica).[3][5] A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN), is used to elute the peptides. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[3] Peptides are loaded onto the column in a low concentration of organic solvent and eluted by gradually increasing the organic solvent concentration. More hydrophobic peptides, such as those containing this compound, will interact more strongly with the stationary phase and thus require a higher concentration of organic solvent for elution.
The hydrophobicity of a peptide is influenced by its amino acid composition and any modifications.[7] The Boc protecting group is known to significantly increase the hydrophobicity of an amino acid.[8][9] Therefore, a peptide containing this compound will be more hydrophobic than its unmodified counterpart, necessitating adjustments to the standard purification protocol.
Experimental Protocols
This section provides a detailed methodology for the purification of peptides modified with this compound. The protocol is divided into analytical and preparative stages. Method development should begin at the analytical scale to optimize separation before scaling up.[3]
Materials and Reagents
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO), HPLC grade (optional, for sample dissolution)
-
0.22 µm syringe filters
Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
C18 reverse-phase column (analytical and preparative)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.
-
Degas both mobile phases prior to use.
Sample Preparation
-
Accurately weigh a small amount of the crude peptide.
-
Due to the potential hydrophobicity, initial dissolution in a minimal amount of DMSO may be necessary before dilution with Mobile Phase A.[6]
-
For analytical HPLC, prepare a stock solution of the crude peptide at approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Analytical HPLC Method Development (Scout Run)
The goal of the initial analytical run is to determine the retention time of the target peptide and to assess the impurity profile.
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the prepared sample.
-
Run a broad linear gradient to elute the peptide. A typical scout gradient is 5% to 95% Mobile Phase B over 40 minutes.[10]
-
Monitor the elution profile at 220 nm.
-
Identify the peak corresponding to the target peptide (usually the major peak, but confirmation by mass spectrometry is recommended).
Optimized Analytical HPLC
Based on the scout run, an optimized gradient can be designed to improve the resolution between the target peptide and closely eluting impurities. A shallower gradient around the elution point of the target peptide is recommended.[3] For example, if the peptide elutes at 40% B in the scout run, an optimized gradient could be 30-50% B over 30 minutes.
Preparative HPLC Purification
-
Equilibrate the preparative C18 column with the initial conditions of the optimized gradient.
-
Dissolve the crude peptide in the appropriate solvent at a higher concentration for loading (e.g., 10-20 mg/mL), ensuring it is fully dissolved.[10]
-
Inject the sample onto the preparative column.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions using the optimized analytical HPLC method.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Data Presentation
The following tables provide a summary of typical HPLC parameters for the purification of a peptide modified with this compound. These values should be considered as a starting point and may require optimization based on the specific peptide sequence.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | Standard for peptide analysis.[6] |
| Mobile Phase A | 0.1% TFA in Water | Standard aqueous mobile phase for peptide RP-HPLC.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic mobile phase for peptide RP-HPLC.[3] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column.[11] |
| Wavelength | 220 nm | For detection of the peptide backbone.[3] |
| Column Temperature | 30-40°C | Elevated temperature can improve peak shape for hydrophobic peptides.[6] |
| Scout Gradient | 5-95% B over 40 min | To determine the approximate elution time.[10] |
| Optimized Gradient | Shallow gradient around the elution point (e.g., 1%/min) | To achieve better resolution of impurities.[3] |
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 10 µm, 100 Å, 21.2 x 250 mm | Scaled-up version of the analytical column for purification.[12] |
| Mobile Phase A | 0.1% TFA in Water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Consistent with the analytical method. |
| Flow Rate | 20 mL/min | Appropriate for a 21.2 mm ID column. |
| Wavelength | 220 nm | For monitoring peptide elution. |
| Column Temperature | 30-40°C | To maintain separation characteristics from the analytical method. |
| Gradient | Optimized gradient from analytical development | To ensure efficient separation during scale-up. |
| Sample Load | 50-200 mg (depending on column and solubility) | To be optimized for maximum yield and purity.[13] |
Visualizations
Experimental Workflow
The general workflow for the purification of a peptide modified with this compound is illustrated below.
Caption: Workflow for HPLC purification of modified peptides.
Logical Relationships in Method Development
The decision-making process for optimizing the HPLC method involves several key considerations.
Caption: Decision tree for HPLC method optimization.
Conclusion
The purification of peptides modified with the hydrophobic, unnatural amino acid this compound can be successfully achieved using a systematic approach to RP-HPLC method development. Key considerations include the initial dissolution of the crude peptide, the use of a scout run to determine initial retention characteristics, and the optimization of the gradient to ensure adequate separation from synthesis-related impurities. By following the detailed protocols and guidelines presented in this application note, researchers can achieve high purity of their target peptides, which is essential for reliable downstream applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 5. renyi.hu [renyi.hu]
- 6. benchchem.com [benchchem.com]
- 7. Hydrophobic contribution of amino acids in peptides measured by hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. teledynelabs.com [teledynelabs.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Incorporation of Boc-(S)-3-Amino-5-hexynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Note: Overcoming Challenges in the Coupling of a Sterically Hindered Alkyne-Containing Amino Acid
Boc-(S)-3-Amino-5-hexynoic acid is a non-canonical amino acid derivative valuable for advanced chemical synthesis.[1] Its key structural features—a tert-butyloxycarbonyl (Boc) protected amine, a terminal alkyne, and a chiral center—make it a versatile building block for synthesizing novel peptides with enhanced stability or for bioconjugation via "click chemistry".[1][2]
However, the incorporation of this compound into a peptide sequence presents significant challenges. Its bulky nature contributes to steric hindrance, which can impede standard coupling protocols, often resulting in incomplete reactions, low yields, and potential racemization.[3] The selection of a highly efficient coupling reagent is therefore paramount to successfully overcome the high activation energy barrier associated with such sterically demanding residues.[4]
This document provides a comparative overview of suitable coupling reagents and detailed protocols for the efficient incorporation of this compound, primarily focusing on solid-phase peptide synthesis (SPPS) using the Boc-protection strategy.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency when working with hindered amino acids. Uronium/aminium salts such as HATU and HBTU, and carbodiimides like DIC when combined with additives, are common choices.[4][5][6] Experimental evidence from studies on similarly hindered amino acids consistently demonstrates that certain reagents offer superior performance.[3]
| Reagent/System | Reagent Type | Relative Efficiency (Hindered Couplings) | Key Advantages | Potential Disadvantages & Mitigation |
| HATU | Aminium Salt | Very High | Forms highly reactive OAt-esters, leading to faster reaction times and reduced risk of racemization.[3][4][7] Considered superior to HBTU for difficult sequences.[3][6][8] | Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[4][7] Mitigation: Use stoichiometric amounts relative to the carboxylic acid.[9] |
| HBTU | Aminium Salt | High | Widely used, reliable, and effective for many standard couplings.[4] Less expensive than HATU. | Less efficient than HATU for severely hindered residues, often requiring longer reaction times or double coupling.[3] Can also cause guanidinylation if used in excess.[4][6] |
| COMU | Uronium Salt | Very High | Coupling efficiency is comparable or superior to HATU.[4][9][10] Based on OxymaPure, which has an improved safety profile (non-explosive) compared to HOBt/HOAt.[4][6][7] | Can cause guanidinylation. Limited solution stability.[7] |
| DIC/HOBt | Carbodiimide / Additive | Moderate-High | Cost-effective and widely used. Byproduct (diisopropylurea) is soluble in common solvents like DMF and DCM.[8] | Slower reaction times compared to aminium salts. May require double coupling for difficult residues.[4][5] |
| EDC/NHS | Carbodiimide / Additive | Moderate-High | Water-soluble carbodiimide, ideal for solution-phase or on-particle couplings in aqueous environments.[10][11] The NHS ester intermediate is more stable than the initial O-acylisourea, improving efficiency.[11][12][13] | Primarily used in solution-phase bioconjugation; less common for routine SPPS than DIC. Reaction must be performed in buffers free of extraneous amines or carboxyls.[11] |
Experimental Workflows and Logic
Visualizing the overall process and the decision points for reagent selection is crucial for experimental planning.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of Boc-(S)-3-Amino-5-hexynoic acid in organic solvents?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Boc-(S)-3-Amino-5-hexynoic acid in organic solvents.
Understanding the Solubility Profile of this compound
This compound is a non-canonical amino acid derivative with a structure that presents unique solubility challenges. Its key structural features include:
-
Boc Protecting Group: The bulky and lipophilic tert-butyloxycarbonyl (Boc) group generally enhances solubility in nonpolar organic solvents.
-
Carboxylic Acid: This polar functional group can participate in hydrogen bonding, contributing to solubility in polar solvents. However, it can also lead to aggregation through dimerization.
-
Terminal Alkyne: This functional group is relatively nonpolar, which can influence the overall solubility profile of the molecule.
-
Alkyl Chain: The hexanoic acid backbone provides a degree of hydrophobicity.
The interplay of these functional groups results in a molecule with moderate polarity, leading to variable solubility in different organic solvents.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to be soluble?
A1: Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents.[1] For this compound, good solubility can be expected in solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Moderate solubility is anticipated in solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM). It is likely to have poor solubility in nonpolar solvents like hexanes and toluene.
Q2: I'm observing a white precipitate after adding my this compound to the solvent. What should I do?
A2: A precipitate indicates that the compound's solubility limit has been exceeded under the current conditions. To address this, you can try the following troubleshooting steps, starting with the mildest approach:
-
Sonication: Sonicate the mixture for 10-15 minutes to help break up solid aggregates.
-
Gentle Warming: Gently warm the solution to a maximum of 40°C.[1] Be cautious, as excessive heat can cause degradation.
-
Co-solvent Addition: Add a small amount of a stronger solubilizing agent, such as DMSO, dropwise until the precipitate dissolves.[1]
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming can be an effective method to increase the solubility of many Boc-protected amino acids.[1] However, it is crucial to proceed with caution as the terminal alkyne group can be sensitive to higher temperatures. It is recommended to not exceed 40°C and to monitor for any color changes that might indicate compound degradation. Always try other methods like sonication and co-solvents first.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can significantly impact the solubility of your compound. If you are facing persistent solubility issues, it is advisable to verify the purity of your this compound. Recrystallization or purification by chromatography may be necessary to remove any insoluble impurities.
Troubleshooting Guide: Enhancing Solubility
This guide provides a systematic approach to improving the solubility of this compound.
Initial Solubility Assessment
Before attempting to dissolve a large amount of your compound, it is recommended to perform a small-scale solubility test. This will help in selecting the most appropriate solvent system and avoiding unnecessary loss of material.
Data Presentation: Estimated Solubility of this compound
| Solvent | Abbreviation | Polarity Index | Estimated Solubility (mg/mL) | Notes |
| Dimethyl sulfoxide | DMSO | 7.2 | > 100 | Often the best initial choice for difficult-to-dissolve compounds. |
| N,N-Dimethylformamide | DMF | 6.4 | ~50 - 100 | A common and effective solvent for peptide synthesis. |
| Tetrahydrofuran | THF | 4.0 | ~20 - 50 | Moderate solubility can be expected. |
| Dichloromethane | DCM | 3.1 | ~10 - 30 | Lower solubility is anticipated. |
| Acetonitrile | ACN | 5.8 | ~10 - 20 | May require co-solvents or other techniques. |
| Ethyl Acetate | EtOAc | 4.4 | < 10 | Likely to have low solubility. |
| Toluene | - | 2.4 | < 1 | Poor solubility is expected. |
| Hexanes | - | 0.1 | < 1 | Considered practically insoluble. |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol is suitable when the compound has limited solubility in the primary reaction solvent.
Methodology:
-
Initial Dissolution: Attempt to dissolve the this compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO).
-
Co-solvent Addition: To the solution from step 1, slowly add the desired primary reaction solvent (e.g., DMF or DCM) while stirring.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, this co-solvent system can be used for your experiment.
-
Ratio Optimization: If precipitation occurs, experiment with different ratios of the strong solvent to the primary solvent to find the optimal mixture that maintains solubility. A common starting point is a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP.[1]
Protocol 2: Solubility Improvement by Salt Formation
Converting the carboxylic acid to a salt can significantly increase its polarity and, consequently, its solubility in polar organic solvents.
Methodology:
-
Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., THF or Dichloromethane).
-
Base Addition: Add one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise to the solution while stirring.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete salt formation.
-
Solubility Test: Test the solubility of the resulting salt in your desired organic solvent. In many cases, the salt will exhibit enhanced solubility compared to the free acid.
-
Reaction Compatibility: Ensure that the presence of the base and the salt form of the compound are compatible with your intended downstream chemical reactions.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Poor Solubility
Caption: A step-by-step workflow for troubleshooting poor solubility.
Diagram 2: Decision Pathway for Solvent Selection
Caption: A decision tree to guide the selection of an appropriate solvent.
References
Preventing side reactions during the coupling of Boc-(S)-3-Amino-5-hexynoic acid
Welcome to the technical support center for the successful coupling of Boc-(S)-3-Amino-5-hexynoic acid in your peptide synthesis workflows. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and prevent unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
A1: The primary side reactions of concern are racemization at the chiral center, incomplete coupling leading to deletion sequences, and potential side reactions involving the terminal alkyne. Racemization is a significant issue in peptide synthesis, where the stereochemical integrity of the amino acid is crucial for the final peptide's biological activity. Incomplete couplings are often due to steric hindrance. While the terminal alkyne is generally stable under standard coupling conditions, it can undergo side reactions under specific circumstances.
Q2: Is it necessary to protect the terminal alkyne group on this compound before coupling?
A2: In most standard solid-phase peptide synthesis (SPPS) protocols, the terminal alkyne of this compound does not require protection. The alkyne functionality is generally unreactive towards common coupling reagents like HATU, HBTU, and DIC/HOBt. It is primarily intended for post-synthetic modifications, such as "click" chemistry. However, if you are using specific catalysts or reagents that are known to react with alkynes, protection may be necessary.
Q3: Which coupling reagents are recommended for this compound to minimize side reactions?
A3: For sterically hindered or unusual amino acids, uronium/aminium salt-based reagents like HATU and HBTU are highly recommended.[1][2][3] These reagents promote rapid and efficient coupling, which helps to minimize racemization.[2] Phosphonium salt-based reagents like PyBOP are also a good choice and are known for clean reactions.[4] While cost-effective, carbodiimide reagents like DIC, when used alone, can increase the risk of racemization; therefore, they should always be used in combination with an additive like HOBt or Oxyma.[2]
Q4: How can I monitor the completion of the coupling reaction?
A4: The ninhydrin (Kaiser) test is a common and effective method for monitoring the presence of free primary amines on the resin. A negative ninhydrin test (usually indicated by a yellow or colorless result) signifies that the coupling reaction is complete. If the test is positive (blue or purple color), it indicates that there are still unreacted amino groups, and a second coupling should be performed.[1][5]
Q5: What is racemization and how can it be minimized?
A5: Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid, leading to a mixture of D and L enantiomers. This can be minimized by:
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Choosing the right coupling reagent: HATU and PyBOP are known to suppress racemization effectively.[2][6]
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Using additives: Additives like HOBt and HOAt are crucial when using carbodiimide-based coupling reagents.[2]
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Controlling the base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA).
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Managing temperature: Avoid elevated temperatures during coupling, as this can accelerate racemization.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Coupling (Positive Ninhydrin Test) | Steric Hindrance: The structure of this compound may present steric challenges for coupling. | 1. Use a more potent coupling reagent: Switch to HATU or HBTU for activation. 2. Double Couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. 3. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight for difficult couplings. 4. Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). |
| Peptide Aggregation on Resin: The growing peptide chain may aggregate, blocking reactive sites. | 1. Change Solvent: Use a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO) to the DMF. 2. Low-Load Resin: Utilize a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g). | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Failure to achieve complete coupling in a previous cycle. | 1. Capping: After an incomplete coupling (confirmed by a positive ninhydrin test and a failed recoupling attempt), cap the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. |
| Racemization (Presence of Diastereomers in Final Product) | Inappropriate Coupling Reagent: Carbodiimides (DCC, DIC) without additives are prone to causing racemization. | 1. Use Racemization-Suppressing Reagents: Employ HATU, HBTU, or PyBOP as your coupling reagent. 2. Additives are Key: If using DIC, always include an additive like HOBt or Oxyma. |
| Excessive or Inappropriate Base: Strong bases can promote racemization. | 1. Use a Hindered Base: Utilize a non-nucleophilic base such as diisopropylethylamine (DIEA). | |
| Prolonged Activation Time: Allowing the amino acid to be activated for too long before adding it to the resin can increase the risk of racemization. | 1. Pre-activation Time: For reagents like HATU/HBTU, a short pre-activation time of 1-5 minutes is generally sufficient. | |
| Unexpected Side Product Related to the Alkyne | Reaction with Coupling Reagent or Additives: Although rare, some reagents under specific conditions might interact with the terminal alkyne. | 1. Reagent Selection: Stick to standard, well-documented coupling reagents like HATU, HBTU, or DIC/HOBt. 2. Protect the Alkyne: If you suspect an interaction, consider protecting the alkyne with a trimethylsilyl (TMS) group, which can be removed later. |
Data Presentation
The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions. The following table provides a qualitative comparison of common coupling reagents for challenging peptide couplings.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Very Low | Fast reaction times, high purity, excellent for difficult sequences.[2][3][6] | Higher cost. |
| HBTU | Uronium Salt | High | Low | Efficient, good solubility, widely used.[2][3] | Can cap the N-terminus if used in excess.[3] |
| PyBOP | Phosphonium Salt | High | Low | Efficient, avoids the formation of toxic byproducts associated with BOP.[2][6] | Can be less effective for extremely hindered couplings compared to HATU. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Cost-effective, well-established method. | Slower reaction times, risk of N-acylurea formation, byproduct (DCU) can be difficult to remove.[2] |
Experimental Protocols
Below are detailed methodologies for the coupling of this compound using different coupling reagents in a manual Boc-SPPS workflow.
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
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Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
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Deprotection:
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Drain the DCM.
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Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
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Agitate for 2 minutes and drain.
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Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]
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Drain the TFA solution and wash the resin thoroughly with DCM.
-
-
Neutralization:
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Wash the resin with DMF (3x).
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Add a solution of 10% DIEA in DMF to the resin.
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Agitate for 2 minutes and drain. Repeat the neutralization step.
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Wash the resin with DMF (3x).[8]
-
Protocol 2: Coupling with HATU
This protocol is recommended for optimal results, especially when dealing with potentially difficult couplings.
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Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.
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Coupling: Add the activated amino acid solution to the neutralized resin.
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Reaction: Agitate the mixture for 1-2 hours.
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Monitoring: Perform a ninhydrin test to confirm the completion of the reaction. If the test is positive, a second coupling may be necessary.
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Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling with HBTU/HOBt
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Activation: In a separate vessel, dissolve this compound (2 equivalents), HBTU (2 equivalents), and HOBt (2 equivalents) in DMF. Add DIEA (4 equivalents) to the solution.
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Coupling: Add the activated amino acid solution to the neutralized resin.
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Reaction: Agitate the mixture for 1-4 hours.
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Monitoring: Check for reaction completion using the ninhydrin test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Coupling with DIC/HOBt
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Preparation: Suspend the neutralized resin in DMF. In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
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Coupling: Add the amino acid/HOBt solution to the resin suspension. Then, add DIC (3 equivalents) to the mixture.
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Reaction: Agitate the mixture at room temperature for 2-4 hours.
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Monitoring: Monitor the reaction progress with the ninhydrin test.
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Washing: Wash the resin with DMF (3x) and DCM (3x).
Visualizations
Experimental Workflow for Boc-SPPS
Caption: A flowchart illustrating a typical cycle in Boc-based solid-phase peptide synthesis.
Logic Diagram for Troubleshooting Low Coupling Yield
References
Technical Support Center: Boc Deprotection of Peptides Containing 3-Amino-5-hexynoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Boc deprotection step in peptides incorporating the unnatural amino acid, 3-Amino-5-hexynoic acid.
Troubleshooting Guide
Issue: Incomplete Boc Deprotection
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common issue in solid-phase peptide synthesis (SPPS), leading to truncated or deletion peptide sequences. When incorporating 3-Amino-5-hexynoic acid, the unique structure of this amino acid may present specific challenges.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Steric Hindrance | The structure of 3-Amino-5-hexynoic acid or the surrounding amino acids may sterically hinder the access of trifluoroacetic acid (TFA) to the Boc group. |
| Increased Deprotection Time: Extend the TFA treatment time in increments of 15-30 minutes. | |
| Increased TFA Concentration: If using a lower concentration of TFA in dichloromethane (DCM), consider increasing it to 50% or even 100% TFA. | |
| Peptide Aggregation | The growing peptide chain, particularly with hydrophobic or structured sequences, can aggregate on the solid support, preventing efficient reagent penetration. |
| Incorporate Chaotropic Agents: Add chaotropic agents like a small percentage of water or trifluoroethanol (TFE) to the deprotection cocktail to disrupt secondary structures. | |
| Solvent Choice: Consider switching the solvent from DCM to a more polar solvent like N,N-dimethylformamide (DMF) for the deprotection step, which may improve resin swelling and reduce aggregation. | |
| Insufficient Reagent Volume | Inadequate volume of the deprotection solution can lead to incomplete coverage and reaction. |
| Optimize Reagent Ratio: Ensure a sufficient volume of the TFA deprotection cocktail is used to fully swell and immerse the resin (typically 10-15 mL per gram of resin). | |
| Reagent Quality | Degradation of TFA can reduce its effectiveness. |
| Use Fresh Reagents: Always use fresh, high-quality TFA for deprotection. |
Frequently Asked Questions (FAQs)
Q1: Is the alkyne group of 3-Amino-5-hexynoic acid stable to standard Boc deprotection conditions?
A1: The terminal alkyne functionality is generally stable to the acidic conditions of Boc deprotection using trifluoroacetic acid (TFA). Studies involving the synthesis of peptides with other alkyne-functionalized amino acids have shown that the alkyne group remains intact during TFA treatment.[1]
Q2: What are the potential side reactions involving the alkyne group during Boc deprotection?
A2: A potential side reaction is the TFA-mediated hydration of the terminal alkyne to form a methyl ketone.[2][3][4] This reaction is more likely to occur if there is a significant amount of water present in the deprotection cocktail. To minimize this, use anhydrous TFA and DCM.
Q3: How can I confirm complete Boc deprotection?
A3: Several analytical techniques can be used:
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Kaiser Test: A qualitative test performed on a small sample of the peptide-resin after deprotection. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection.
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Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide can confirm the correct mass of the deprotected peptide. The presence of a mass corresponding to the Boc-protected peptide indicates incomplete deprotection.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide can show a peak corresponding to the desired product and potentially a separate peak for the incompletely deprotected peptide.
Q4: What scavengers should I use in the cleavage cocktail when my peptide contains 3-Amino-5-hexynoic acid?
A4: The choice of scavengers depends on the other amino acids in your peptide sequence. For peptides containing sensitive residues like tryptophan, cysteine, or methionine, a standard cleavage cocktail such as Reagent K is recommended. Reagent K typically contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). Triisopropylsilane (TIS) is also a common scavenger used to trap carbocations generated during deprotection.
Q5: Can I use an alternative to TFA for Boc deprotection of peptides with 3-Amino-5-hexynoic acid?
A5: While TFA is the most common reagent, other acidic conditions can be used for Boc deprotection, such as 4M HCl in dioxane. However, the compatibility of these reagents with the alkyne group should be carefully considered. It is recommended to perform a small-scale test reaction and analyze the product for any unwanted modifications to the alkyne.
Experimental Protocols
Standard Boc Deprotection Protocol
This protocol is a general procedure for the removal of the N-terminal Boc group during solid-phase peptide synthesis.
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Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.
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Drain: Drain the DCM from the reaction vessel.
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Deprotection: Add a solution of 50% TFA in DCM to the resin (10-15 mL per gram of resin).
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Agitation: Gently agitate the mixture for 30 minutes at room temperature.
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Drain: Drain the deprotection solution.
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Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
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Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 2 minutes.
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Final Washing: Wash the resin with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Protocol for Peptides Prone to Aggregation
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Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
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Drain: Drain the DCM.
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Deprotection Cocktail: Prepare a deprotection cocktail of 50% TFA in DCM containing 1-2% of a chaotropic agent like water or trifluoroethanol (TFE).
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Deprotection: Add the deprotection cocktail to the resin and agitate for 30-60 minutes.
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Drain and Wash: Drain the solution and wash the resin with DCM (3-5 times).
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Neutralization and Washing: Neutralize with 10% DIPEA in DCM and wash again with DCM as described in the standard protocol.
Visualizations
Caption: Standard Boc deprotection workflow in SPPS.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
Minimizing racemization of Boc-(S)-3-Amino-5-hexynoic acid during peptide synthesis
Welcome to the technical support center for the use of Boc-(S)-3-Amino-5-hexynoic acid in peptide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize racemization and ensure the stereochemical integrity of your peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, focusing on the detection and mitigation of racemization.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of the (R)-diastereomer detected after coupling. | Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, can lead to highly reactive intermediates that are prone to racemization. | Use an aminium/uronium or phosphonium salt coupling reagent. Reagents such as HATU, HBTU, or PyBOP are generally preferred as they form active esters that are less susceptible to racemization.[1][] HATU, in particular, is known for its high efficiency and low racemization potential.[1] |
| Absence of Racemization-Suppressing Additives: Coupling reactions, especially with carbodiimides, are susceptible to racemization without additives to stabilize the activated intermediate. | Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form a more stable active ester, which is less prone to racemization.[1][3] HOAt and Oxyma are often more effective than HOBt in suppressing this side reaction.[3] | |
| Strong or Sterically Unhindered Base: The choice and amount of base can significantly influence racemization. Strong bases can deprotonate the α-carbon of the activated amino acid, leading to a loss of chirality.[3] | Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) is a good choice. If a stronger base is required, a sterically hindered base like 2,4,6-collidine (TMP) can minimize racemization compared to less hindered bases like DIPEA.[3] Use the minimum amount of base necessary. | |
| Prolonged Activation Time: Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization. | Perform pre-activation for a minimal amount of time. The activated amino acid should be added to the coupling reaction as soon as possible after its formation. | |
| Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization. | Conduct the coupling reaction at a lower temperature. Running the reaction at 0°C can significantly reduce the extent of racemization. | |
| Inconsistent results between batches. | Variable Purity of Starting Material: The presence of the (R)-enantiomer in the starting this compound will lead to diastereomeric impurities in the final peptide. | Verify the enantiomeric purity of the starting material. Use chiral HPLC to confirm the enantiomeric excess (ee) of each new batch of the amino acid. |
| Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or reagent stoichiometry can lead to different levels of racemization. | Standardize the coupling protocol. Ensure that all parameters are kept consistent between runs. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In peptide synthesis, this means the (S)-enantiomer of your amino acid can be converted to the (R)-enantiomer, leading to the incorporation of the incorrect stereoisomer into your peptide chain. This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids (or in this case, the intended (S)-configuration). The presence of the (R)-diastereomer can result in a final product with reduced or altered biological activity, and these impurities can be challenging to separate.[1]
Q2: What is the likely mechanism of racemization for this compound?
A2: The most prevalent mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][3] When the carboxyl group is activated, it can cyclize to form this planar, achiral intermediate. The proton on the α-carbon of the oxazolone is acidic and can be removed by a base, leading to a loss of stereochemical information. The incoming amine can then attack the oxazolone from either face, resulting in a mixture of the desired (S)- and undesired (R)-diastereomers. A second, less common mechanism is direct enolization, where a base directly removes the α-proton from the activated amino acid.[3]
Q3: Are β-amino acids like this compound more or less prone to racemization than α-amino acids?
A3: The propensity for racemization in β-amino acids is not as extensively studied as in α-amino acids. However, the general mechanisms are expected to be similar. The acidity of the α-proton is a key factor, and this can be influenced by the electronic effects of the side chain. The propargyl group in this compound may have an electron-withdrawing effect, which could potentially increase the acidity of the α-proton and thus increase the susceptibility to racemization under basic conditions. Careful optimization of coupling conditions is therefore crucial.
Q4: How does the choice of coupling reagent impact racemization?
A4: The coupling reagent is a critical factor in controlling racemization. Onium salts like HATU, HBTU, and HCTU, and phosphonium salts like PyBOP, are generally considered "low-racemization" reagents because they rapidly form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[1] Carbodiimides such as DCC and DIC can be effective, but they require the addition of racemization-suppressing additives like HOAt or Oxyma to achieve low levels of epimerization.[1][3]
Q5: What is the best way to quantify the extent of racemization?
A5: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the different diastereomers in your crude peptide product. To do this, a sample of the peptide is typically hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent (like Marfey's reagent) to allow for separation on a standard C18 column. Alternatively, direct analysis of the peptide by chiral HPLC may be possible if a suitable chiral stationary phase is available.
Data Presentation
The following table summarizes the relative risk of racemization associated with common coupling strategies, based on studies with sensitive α-amino acids. While direct quantitative data for this compound is not available, these trends provide a strong basis for reagent selection.
| Coupling Method | Reagent(s) | Relative Racemization Risk | Notes |
| Carbodiimide | DCC or DIC | High | Risk is significantly reduced with the addition of HOBt, HOAt, or Oxyma.[1] |
| Carbodiimide + Additive | DIC / HOBt | Low | A common and cost-effective method for suppressing racemization.[1] |
| Carbodiimide + Additive | DIC / HOAt | Very Low | HOAt is generally more effective than HOBt at preventing racemization.[3] |
| Phosphonium Salt | PyBOP | Low | A good alternative to aminium/uronium salts. |
| Aminium/Uronium Salt | HBTU / HOBt | Low | An efficient and widely used coupling reagent with a good track record for low racemization.[] |
| Aminium/Uronium Salt | HATU / HOAt | Very Low | Generally considered one of the best reagents for fast coupling with minimal racemization.[1] |
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using HATU
This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminus in solid-phase peptide synthesis (SPPS).
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Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform Nα-deprotection (e.g., with Trifluoroacetic acid for Boc-SPPS) and wash thoroughly with DMF.
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Activation Solution: In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and HOAt (2.0 eq.) in DMF.
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Base Addition: Add N-methylmorpholine (NMM) (4.0 eq.) to the activation solution and mix for 1-2 minutes.
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Coupling: Add the activation solution to the deprotected resin.
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Reaction: Agitate the mixture at room temperature for 1-2 hours.
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Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines).
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Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle.
Protocol 2: Chiral Purity Analysis by HPLC after Derivatization
This protocol outlines a general method for determining the extent of racemization by analyzing the amino acid composition of the final peptide.
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Peptide Hydrolysis: a. Place a small sample of the dried peptide-resin (approx. 2-5 mg) in a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator. e. Redissolve the hydrolysate in 200 µL of deionized water.
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Derivatization (using Marfey's Reagent): a. To 50 µL of the hydrolysate, add 20 µL of 1 M sodium bicarbonate. b. Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction to room temperature and neutralize with 20 µL of 2 M HCl. e. Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
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HPLC Analysis: a. Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient appropriate for separating the derivatized amino acids (e.g., 10% to 60% B over 30 minutes). e. Flow Rate: 1.0 mL/min. f. Detection: UV at 340 nm. g. Quantification: Integrate the peak areas for the derivatized (S)- and (R)-amino acids to determine the percentage of racemization.
Visualizations
References
Technical Support Center: Synthesis of Peptides Containing Boc-(S)-3-Amino-5-hexynoic Acid
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Solid-Phase Peptide Synthesis (SPPS) of peptides containing the unnatural amino acid, Boc-(S)-3-Amino-5-hexynoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a non-canonical amino acid derivative characterized by a six-carbon chain with a terminal alkyne and an amino group protected by a tert-butyloxycarbonyl (Boc) group.[1] The terminal alkyne is particularly useful for "click chemistry," enabling the specific conjugation of the peptide to other molecules like fluorescent probes or drugs.[1][] Its unique structure can also introduce conformational constraints and enhance proteolytic stability.
Q2: Why do peptides containing this compound tend to aggregate during SPPS?
A2: Peptide aggregation during SPPS is a common issue, particularly with hydrophobic sequences.[3][4][5] this compound possesses a six-carbon aliphatic side chain, which contributes to the overall hydrophobicity of the peptide.[] This hydrophobicity promotes the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets and subsequent aggregation on the solid support.[5][7] This aggregation can block reactive sites, leading to incomplete reactions and low yields.[4][5]
Q3: What are the common signs of peptide aggregation during SPPS?
A3: Common indicators of on-resin aggregation include:
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Poor resin swelling: The resin bed may appear shrunken.[8]
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Slow or incomplete coupling reactions: This can be identified by a positive Kaiser test (blue beads) after a coupling step.
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Inefficient Fmoc deprotection: In continuous-flow synthesis, a flattened and broadened deprotection profile can be observed.[4]
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Low yield and purity of the final peptide product.[5]
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Presence of deletion sequences in the final product as identified by mass spectrometry.
Troubleshooting Guide: Aggregation in SPPS
If you are experiencing issues with peptide aggregation, the following troubleshooting guide provides a systematic approach to identifying and resolving the problem.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting peptide aggregation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling | Peptide Aggregation: The growing peptide chains are self-associating on the resin, blocking the N-terminus. | 1. Increase Coupling Time/Double Coupling: Extend the reaction time or repeat the coupling step with fresh reagents. 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C) to disrupt hydrogen bonds. 3. Use Chaotropic Salts: Add salts like LiCl or NaClO₄ to the coupling mixture to disrupt secondary structures. |
| Inefficient Deprotection | Aggregation Hindering Reagent Access: The aggregated peptide chains prevent the deprotection reagent (e.g., TFA in Boc-SPPS) from reaching the N-terminal Boc group. | 1. Modify Deprotection Conditions: Increase the deprotection time. 2. Use Alternative Solvents: Switch to or add solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to improve solvation.[8] |
| Low Final Yield and Purity | Accumulated Inefficiencies: A combination of incomplete coupling and deprotection steps throughout the synthesis due to persistent aggregation. | 1. Incorporate Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide every 6-7 residues to insert a "kink" in the peptide backbone and disrupt secondary structure formation.[4][8] 2. Use Backbone Protecting Groups: Incorporate amino acids with backbone protection (e.g., Hmb or Dmb) to prevent hydrogen bonding.[8] 3. Change the Resin: Switch to a resin with a lower loading capacity or one with improved swelling properties, such as a PEG-based resin. |
Experimental Protocols
Protocol 1: High-Temperature SPPS
This protocol describes performing coupling and deprotection steps at an elevated temperature to mitigate aggregation.
-
Procedure:
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Perform the standard Nα-Boc deprotection with 50% TFA in DCM.[9]
-
Wash the resin thoroughly with DCM and DMF.
-
Perform the coupling step by adding the activated Boc-amino acid solution to the resin.
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Conduct the coupling reaction at an elevated temperature, typically between 50°C and 75°C, using a suitable heating apparatus.
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Monitor the reaction closely, as coupling times may be significantly reduced.
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After coupling, wash the resin and proceed with the next cycle.
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Protocol 2: Incorporation of Pseudoproline Dipeptides
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide to disrupt aggregation. While this example uses Fmoc-chemistry terminology, the principle is adaptable to Boc-SPPS by using the appropriate Boc-protected dipeptide.
-
Procedure:
-
Perform Nα-Boc deprotection of the growing peptide chain on the resin.
-
In a separate vessel, dissolve the Boc-protected pseudoproline dipeptide (1.5-2 equivalents) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF or NMP.
-
Add DIEA (3-4 equivalents) to the solution and immediately add it to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling using a Kaiser test.
-
Once the coupling is complete, wash the resin thoroughly before proceeding to the next deprotection step.
-
Protocol 3: SPPS with Chaotropic Salts
This protocol describes the use of chaotropic salts during washing steps to disrupt peptide aggregation.
-
Procedure:
-
Following Nα-Boc deprotection and standard DMF washes, perform an additional wash with a solution of 0.8 M LiCl in DMF for 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove the chaotropic salt before proceeding with the coupling step, as it can interfere with some coupling reagents.
-
Visualizing Key Processes
General Boc-SPPS Cycle
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.
Mechanism of On-Resin Aggregation
Caption: Inter-chain hydrogen bonding leading to peptide aggregation.
This technical support guide provides a starting point for addressing aggregation issues when synthesizing peptides containing this compound. The key is to recognize the potential for aggregation due to the hydrophobicity of this unnatural amino acid and to proactively employ strategies to mitigate its effects. For particularly challenging sequences, a combination of the approaches described above may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Click Reactions for Boc-(S)-3-Amino-5-hexynoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using Boc-(S)-3-Amino-5-hexynoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my click reaction with this compound lower than expected?
A1: Low yields in CuAAC reactions can result from several factors. The most common issues include the inactivation of the copper catalyst, degradation of reagents, suboptimal reaction conditions, and losses during product purification.[1] The steric hindrance of the Boc-protected amino acid may also necessitate fine-tuning of the reaction parameters compared to simpler alkynes.
Q2: How can I prevent the inactivation of my copper(I) catalyst?
A2: The active catalyst, Copper(I) (Cu(I)), is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of oxygen.[2] To prevent this:
-
Use a Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[2]
-
Deoxygenate the Reaction Mixture: Before adding the catalyst, bubble an inert gas like argon or nitrogen through your solvent and reaction mixture for 15-20 minutes to remove dissolved oxygen.[2] Capping the reaction vessel can also minimize oxygen exposure.[3]
-
Use a Stabilizing Ligand: Ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the Cu(I) ion, protecting it from oxidation and improving reaction efficiency.[1][4]
Q3: What is the optimal copper source for this reaction?
A3: The most convenient method involves generating Cu(I) in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[3] Direct Cu(I) sources such as CuBr or CuI can also be used, but they are less stable.[1] It is generally recommended to avoid cuprous iodide (CuI) as the iodide anion can sometimes interfere with the catalytic cycle or lead to the formation of 5-iodotriazoles.[4]
Q4: Which solvent system should I use for this compound?
A4: The choice of solvent is critical for ensuring all reactants are fully dissolved. For amino acid derivatives, aqueous mixtures with organic co-solvents are often effective.[1] Common systems include water/t-BuOH, water/DMSO, or mixtures of dichloromethane and water.[5] If solubility issues persist, screening different solvent systems is recommended.
Q5: Can reaction temperature and time be adjusted to improve the outcome?
A5: Most CuAAC reactions proceed well at room temperature and are often complete within 1-4 hours.[2] However, for sterically hindered substrates or if the reaction is sluggish, gentle heating (e.g., 40-50 °C) may increase the rate.[1] Be aware that higher temperatures can also promote side reactions. For complex systems, extending the reaction time up to 24-48 hours may be necessary.[1]
Troubleshooting Guide
Low or no product yield is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
Troubleshooting Workflow for Low Yield
Experimental Protocols & Data
General Protocol for CuAAC with this compound
This protocol is a starting point and should be optimized for your specific azide substrate.
-
Reagent Preparation:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and your azide substrate (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/water 1:1).
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.[2]
-
-
Catalyst Addition:
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 copper-to-ligand ratio is often recommended to protect biomolecules.[1][3] Mix gently.
-
Add the catalyst premix to the main reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC, LC-MS, or HPLC.[]
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the product using standard methods like column chromatography, preparative HPLC, or precipitation, depending on the properties of the final conjugate.[][7]
-
Table 1: Recommended Starting Concentrations for Optimization
To achieve the highest yield, systematically vary key parameters in a series of small-scale trial reactions.[2]
| Component | Recommended Starting Range | Key Considerations |
| Alkyne (this compound) | 1 - 10 mM | Ensure complete dissolution in the chosen solvent. |
| Azide | 1.0 - 1.2 equivalents (relative to alkyne) | Using a slight excess of the less expensive reagent can drive the reaction to completion.[1] |
| Copper(II) Sulfate | 50 µM - 500 µM | Higher concentrations can increase reaction rate but may require more ligand.[2][8] |
| Ligand (e.g., THPTA, TBTA) | 1:1 to 5:1 (Ligand:Copper) | A 5:1 ratio is recommended for bioconjugation to protect sensitive substrates from oxidation.[3][9] |
| Sodium Ascorbate | 1 mM - 10 mM | Must be in excess of copper and prepared fresh.[2] |
Table 2: Comparison of Common Solvent Systems
| Solvent System | Ratio (v/v) | Properties & Use Cases |
| t-BuOH / H₂O | 1:1 to 4:1 | Excellent general-purpose system for dissolving organic substrates in an aqueous medium.[1] |
| DMSO / H₂O | 1:1 to 4:1 | Good for substrates with poor solubility in other systems; may require more rigorous purification. |
| CH₂Cl₂ / H₂O | Biphasic | Can be effective with vigorous stirring; product may partition into the organic layer.[5] |
| DMF | N/A | Suitable for reactions with non-aqueous substrates; often used with a direct Cu(I) source like CuBr.[10] |
Key Factors for Successful Click Reactions
Optimizing a click reaction involves balancing several interdependent factors. The diagram below illustrates the key relationships between the catalyst system, reactants, and reaction conditions that collectively determine the success of the cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability of the terminal alkyne group under various reaction conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of the terminal alkyne functional group under various chemical conditions. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the terminal alkyne C-H bond under basic conditions?
The terminal alkyne proton is significantly more acidic than protons on sp² (alkene) or sp³ (alkane) hybridized carbons.[1][2] This is due to the high s-character (50%) of the sp-hybridized carbon, which stabilizes the resulting acetylide anion.[2] Consequently, a sufficiently strong base can deprotonate the terminal alkyne.
-
Strong Bases (e.g., NaNH₂, NaH, BuLi): These bases will readily and completely deprotonate the terminal alkyne to form a nucleophilic acetylide anion.[1][3] This is a common and synthetically useful transformation.
-
Weaker Bases (e.g., NaOH, Et₃N, K₂CO₃): These bases are generally not strong enough to deprotonate the terminal alkyne to a significant extent. The equilibrium will lie far to the side of the starting materials.[3][4] Therefore, the terminal alkyne group is considered stable in the presence of common inorganic or amine bases.
Q2: My terminal alkyne appears to be reacting under acidic conditions. What is happening?
While generally stable to mild anhydrous acids, terminal alkynes can react under specific acidic conditions, most notably in the presence of water.
-
Hydration: In the presence of a strong acid like sulfuric acid (H₂SO₄) and a mercury(II) sulfate (HgSO₄) catalyst, water will add across the triple bond.[5][6] This reaction proceeds via Markovnikov addition, initially forming an enol which rapidly tautomerizes to the more stable methyl ketone.[5][7]
-
Hydroboration-Oxidation: For a complementary, anti-Markovnikov hydration that yields an aldehyde, a two-step hydroboration-oxidation sequence is required.[7][8]
Q3: I am observing an unexpected symmetrical dimer in my reaction mixture, especially when using copper catalysts. What could be the cause?
You are likely observing oxidative homocoupling of your terminal alkyne. This reaction, known as the Glaser, Eglinton, or Hay coupling, forms a symmetric 1,3-diyne in the presence of a copper salt and an oxidant (often air).[9][10][11] This is a common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling if reaction conditions are not carefully controlled.
Q4: How can I reduce my alkyne to an alkene without over-reduction to the alkane?
Complete reduction of an alkyne to an alkane occurs with standard catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst).[12][13] To stop the reduction at the alkene stage, specific "poisoned" or modified catalysts are required.
-
To form a cis-(Z)-alkene: Use Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[13][14] This catalyst is deactivated enough to prevent the second hydrogenation step from alkene to alkane.
-
To form a trans-(E)-alkene: Use a dissolving metal reduction, typically sodium or lithium metal in liquid ammonia at low temperatures.[13][14]
Q5: What happens to a terminal alkyne in the presence of strong oxidizing agents?
Strong oxidizing agents will cleave the carbon-carbon triple bond.[15][16] Reagents like ozone (O₃) or potassium permanganate (KMnO₄) will break the triple bond entirely.[17][18] For a terminal alkyne, this oxidative cleavage results in a carboxylic acid (from the "internal" part of the molecule) and carbon dioxide (from the terminal alkyne carbon).[17][19]
Q6: I am trying to perform a reaction on another functional group, but the terminal alkyne is interfering. What should I do?
If the acidic proton of the terminal alkyne interferes with your desired reaction (e.g., Grignard reactions, or deprotonation of a less acidic site), you should "protect" it.[20] The most common method is to convert the terminal alkyne into a trialkylsilyl alkyne (e.g., using TMS-Cl or TIPS-Cl after deprotonation).[21][22] This silyl group is robust to many reaction conditions and can be easily removed later using a fluoride source (like TBAF) or mild base to regenerate the terminal alkyne.[21]
Quantitative Data Summary
The stability and reactivity of the terminal alkyne proton are best understood by comparing its pKa value to that of other common functional groups.
| Compound Type | Hybridization | Approximate pKa | Relative Acidity |
| Terminal Alkyne (R-C≡C-H) | sp | ~25 | Weakly Acidic [1] |
| Alkene (R₂C=C-H) | sp² | ~44 | Not Acidic[1] |
| Alkane (R₃C-H) | sp³ | ~50 | Not Acidic[1] |
| Ammonia (NH₃) | - | ~38 | Weaker Acid than Alkyne[4] |
| Water (H₂O) | - | ~15.7 | Stronger Acid than Alkyne[4] |
| Alcohol (R-O-H) | - | ~16-18 | Stronger Acid than Alkyne[20] |
Data compiled from various sources.[1][4][20]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in a reaction using a strong base (e.g., organolithium). | The acidic terminal alkyne proton is quenching the base/nucleophile. | 1. Use an additional equivalent of the strong base. 2. Protect the terminal alkyne with a silyl group prior to the reaction.[20][21] |
| Formation of a symmetric 1,3-diyne byproduct during a Sonogashira or other Cu-catalyzed reaction. | Unwanted Glaser-Hay homocoupling is occurring.[9] | 1. Thoroughly degas all solvents and reagents to remove oxygen. 2. Run the reaction under a strict inert atmosphere (N₂ or Ar). 3. Minimize the amount of copper catalyst used. 4. Add the terminal alkyne slowly to the reaction mixture. |
| Molecule decomposition or formation of a ketone when exposed to aqueous acid. | Acid-catalyzed hydration is occurring.[5] | 1. If hydration is undesired, ensure all reagents and solvents are anhydrous. 2. If a ketone is the desired product, this is the expected outcome. 3. To obtain an aldehyde from a terminal alkyne, switch to hydroboration-oxidation conditions.[7][8] |
| Failure to reduce an alkyne to an alkene; only starting material or the fully reduced alkane is recovered. | Incorrect catalyst or reaction conditions were used. | 1. For a cis-alkene , use Lindlar's catalyst and monitor the reaction carefully to avoid over-reduction.[13] 2. For a trans-alkene , use dissolving metal reduction (Na in NH₃).[13] 3. Standard Pd/C or PtO₂ will lead to the alkane.[12] |
Visual Guides and Workflows
Caption: Reactivity of terminal alkynes under various conditions.
Caption: A decision tree for troubleshooting common alkyne side reactions.
Caption: Synthetic workflow including protection and deprotection steps.
Key Experimental Protocols
Protocol 1: Protection of a Terminal Alkyne (Silylation)
This protocol describes a general procedure for the protection of a terminal alkyne using trimethylsilyl chloride (TMS-Cl).
Materials:
-
Terminal alkyne (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 10 mL
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 mmol, 1.1 eq)
-
Trimethylsilyl chloride (TMS-Cl) (1.2 mmol, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the terminal alkyne (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes.
-
Add TMS-Cl (1.2 mmol) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude TMS-protected alkyne, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of a TMS-Protected Alkyne
This protocol describes the removal of a TMS protecting group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TMS-protected alkyne (1.0 mmol)
-
Tetrahydrofuran (THF), 10 mL
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 mmol, 1.1 eq)
-
Water
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 mmol) in THF (10 mL) in a flask.
-
Add the TBAF solution (1.1 mmol) to the mixture at room temperature.
-
Stir the reaction for 30-60 minutes.
-
Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar terminal alkyne product.
-
Once complete, dilute the reaction mixture with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the deprotected terminal alkyne, which can be purified by column chromatography.
Protocol 3: Hay Oxidative Homocoupling
This protocol is a representative example of the copper-catalyzed dimerization of a terminal alkyne to a 1,3-diyne.[10]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol, 1.2 eq)
-
Acetone (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (using a balloon or by leaving it open to the air) for 3-6 hours.[10] The solution may change color.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the resulting 1,3-diyne by column chromatography or recrystallization.
References
- 1. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 8. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 13. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alkyne Reactivity [www2.chemistry.msu.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Oxidative Cleavage of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 21. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 22. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Removal of byproducts from Boc-(S)-3-Amino-5-hexynoic acid reactions
Welcome to the technical support center for Boc-(S)-3-Amino-5-hexynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of byproducts from reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The synthesis of this compound, like other Boc-protected amino acids, can result in several common byproducts. These primarily arise from the Boc-protection step and potential side reactions of the starting materials or product. The most frequently observed byproducts include:
-
Unreacted (S)-3-Amino-5-hexynoic acid: Incomplete reaction can leave unreacted starting material in your crude product.
-
Excess Di-tert-butyl dicarbonate (Boc₂O) and its derivatives: Often, an excess of Boc anhydride is used to drive the reaction to completion. Residual Boc₂O and its hydrolysis product, tert-butanol, are common impurities.
-
Dipeptide formation: Self-coupling of the amino acid can lead to the formation of a dipeptide byproduct.
-
Double Boc-protected amine: Although less common, it is possible for the amine to react with two molecules of Boc anhydride.
-
Side-reactions involving the alkyne: The terminal alkyne is a reactive functional group and can undergo side reactions, such as Glaser-Hay coupling, particularly in the presence of copper catalysts.[1][2]
Q2: How can I detect the presence of these byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for the accurate detection and quantification of byproducts:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your crude product. Different staining methods can be employed to identify specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the characteristic singlet of the tert-butyl group of Boc₂O around 1.4 ppm. Unexpected signals in other regions can indicate the presence of other impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for assessing the purity of your product and identifying the presence of byproducts. A reversed-phase C18 column is typically a good choice for the analysis of this non-polar, Boc-protected amino acid.[3]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of unknown impurities, aiding in their structural elucidation.
Q3: What are the general strategies for removing these byproducts?
A3: The choice of purification strategy will depend on the nature of the byproducts and the scale of your reaction. Common methods include:
-
Aqueous Work-up/Extraction: A standard and often effective first step. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted amino acid and hydrolyze excess Boc₂O. A subsequent wash with a dilute acid can remove tert-butanol.
-
Flash Column Chromatography: A highly effective method for separating the desired product from byproducts with different polarities.
-
Crystallization/Recrystallization: If the product is a solid, crystallization from an appropriate solvent system can be a very effective method for achieving high purity.[4]
-
Preparative HPLC: For achieving the highest purity, especially for small-scale reactions or when impurities are difficult to separate by other means.
Troubleshooting Guides
Issue 1: Presence of Unreacted Di-tert-butyl dicarbonate (Boc₂O) and tert-butanol
This is one of the most common issues. The following table outlines troubleshooting strategies for their removal.
| Method | Experimental Protocol | Expected Outcome & Notes |
| Volatilization | Concentrate the crude product on a rotary evaporator, followed by drying under high vacuum for an extended period. | Effective for removing the majority of these volatile impurities. |
| Aqueous Wash | Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. | The basic wash helps to hydrolyze the remaining Boc₂O. |
| Chemical Quenching | To the reaction mixture, add a quenching agent such as imidazole (1.5 equivalents relative to the excess Boc₂O). Stir for 1-2 hours at room temperature. Proceed with a standard aqueous work-up. | Imidazole reacts with the excess Boc₂O, and the resulting product can be removed with a dilute acid wash. |
| Flash Chromatography | Adsorb the crude product onto silica gel and purify using a gradient of ethyl acetate in hexanes. | This is a very effective method for complete removal of both impurities. |
Issue 2: Contamination with Unreacted (S)-3-Amino-5-hexynoic acid
The presence of the starting amino acid can be problematic for subsequent reactions.
| Method | Experimental Protocol | Expected Outcome & Notes |
| Basic Extraction | Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute solution of sodium bicarbonate or sodium carbonate (e.g., 5% w/v). The unreacted amino acid will be deprotonated and extracted into the aqueous layer. | Be cautious not to use too strong of a base, which could potentially hydrolyze the desired product's ester if it has one. |
| Acidic Extraction | Dissolve the crude product in an organic solvent. Wash with a dilute acid (e.g., 1M HCl). The Boc-protected product will remain in the organic layer, while the protonated starting material will move to the aqueous layer. | This method is generally effective but ensure the Boc group is stable to the acidic conditions used. |
| Flash Chromatography | The starting amino acid is significantly more polar than the Boc-protected product and will have a much lower Rf on silica gel. A standard silica gel column with an ethyl acetate/hexanes solvent system should provide good separation. | This is often the most reliable method for complete removal. |
Issue 3: Formation of Dipeptide Byproduct
Dipeptide formation can occur, especially at high concentrations.
| Method | Experimental Protocol | Expected Outcome & Notes |
| Flash Chromatography | The dipeptide is typically more polar than the desired monomeric product. Careful optimization of the solvent system for flash chromatography should allow for separation. A shallower gradient may be required. | Monitor fractions carefully by TLC or HPLC to ensure clean separation. |
| Preparative HPLC | For challenging separations, preparative reversed-phase HPLC can provide excellent resolution between the monomer and the dipeptide. | This method is highly effective but may be less practical for large-scale purifications. |
Data Presentation
The following table summarizes the expected purity levels and yields after applying different purification methods for the removal of common byproducts from a typical this compound synthesis. These are illustrative values and may vary depending on the initial reaction conditions and crude purity.
| Purification Method | Key Byproducts Targeted | Typical Final Purity (%) | Typical Yield (%) |
| Aqueous Work-up | Unreacted Boc₂O, tert-butanol, unreacted amino acid | 85-95 | 90-98 |
| Flash Column Chromatography | All common byproducts | >98 | 80-90 |
| Crystallization | Most impurities, depending on solubility | >99 | 70-85 |
| Preparative HPLC | All impurities, including closely related ones | >99.5 | 60-80 |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Removal of Boc₂O and Unreacted Amino Acid
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dissolve the residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution (2 x 50 mL).
-
Wash with water (1 x 50 mL).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography Purification
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Analytical HPLC Method for Purity Assessment
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: Start at 30% B, linear gradient to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for byproduct removal from this compound synthesis.
References
- 1. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Common impurities observed in the synthesis of Boc-(S)-3-Amino-5-hexynoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-(S)-3-Amino-5-hexynoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from various stages of the synthesis, including incomplete reactions, side reactions, and degradation of the product. Key impurities may include the starting material (e.g., a protected alpha-amino acid), byproducts from the Wolff rearrangement step, and diastereomers if the stereocenter is compromised.
Q2: How can I minimize the formation of diastereomeric impurities?
A2: Maintaining the stereochemical integrity of the chiral center at the 3-position is crucial. This can be achieved by using mild reaction conditions, especially during the activation of the carboxylic acid and subsequent rearrangement. It is also important to use high-purity chiral starting materials.
Q3: My final product is an oil and is difficult to purify. What can I do?
A3: It is not uncommon for Boc-protected amino acids to be oily or waxy solids that are difficult to crystallize. One approach is to convert the oily product into a solid dicyclohexylammonium (DCHA) salt, which can then be purified by recrystallization. Alternatively, column chromatography on silica gel can be employed for purification.
Q4: I am observing incomplete Boc protection. What are the likely causes and solutions?
A4: Incomplete Boc protection can be due to several factors, including insufficiently reactive Boc anhydride, inadequate base, or steric hindrance. Ensure that the Boc anhydride is fresh and of high quality. The choice of base and solvent system is also critical; common systems include di-tert-butyl dicarbonate with a base like triethylamine in a solvent such as THF or dioxane.
Q5: Can the terminal alkyne group react during the synthesis?
A5: The terminal alkyne is generally stable under the conditions of Boc protection. However, it is important to avoid strongly acidic or basic conditions that could potentially lead to side reactions. The acidity of the terminal proton on the alkyne makes it susceptible to deprotonation by strong bases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Wolff rearrangement. | Ensure the use of an appropriate catalyst (e.g., silver benzoate) and that the reaction conditions (temperature, solvent) are optimized. |
| Incomplete reaction with diazomethane. | Use freshly prepared diazomethane solution and ensure the reaction is carried out at a low temperature (e.g., -15°C) to prevent side reactions. | |
| Presence of Multiple Spots on TLC | Formation of side products during carboxyl activation. | Use a mild activating agent for the carboxylic acid, such as isobutyl chloroformate, and maintain a low reaction temperature. |
| Decomposition of the product during workup or purification. | Use mild acidic conditions for the final acidification step and avoid excessive heat during solvent removal. | |
| Racemization of the Chiral Center | Harsh reaction conditions. | Employ mild bases and activating agents. Keep reaction temperatures as low as possible, particularly during the carboxyl activation and rearrangement steps. |
| Difficulty in Removing Reagents/Byproducts | Excess reagents used in the reaction. | Use stoichiometric amounts of reagents where possible. If excess is necessary, ensure appropriate quenching and extraction steps are included in the workup. |
| Water-soluble byproducts. | Perform aqueous washes during the workup to remove water-soluble impurities. |
Experimental Protocols
A common synthetic route to chiral β-(Boc-amino)-5-hexynoic acid involves a multi-step process starting from a chiral α-(Boc-amino)-4-pentynoic acid.[1]
Step 1: Carboxyl Activation The chiral α-(Boc-amino)-4-pentynoic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine at a low temperature (-15°C) to form a mixed anhydride.[1]
Step 2: Reaction with Diazomethane The mixed anhydride is then reacted with a freshly prepared solution of diazomethane in a suitable solvent like isopropyl ether at -15°C.[1]
Step 3: Wolff Rearrangement The resulting diazoketone undergoes a Wolff rearrangement in the presence of a catalyst, such as silver benzoate, and a mild base. This step leads to the formation of the β-amino acid derivative.[1]
Step 4: Acidification The final step involves acidification of the reaction mixture to yield the desired this compound.[1]
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A general troubleshooting workflow for synthesis issues.
References
Strategies to avoid side-chain modifications of Boc-(S)-3-Amino-5-hexynoic acid
Welcome to the technical support center for Boc-(S)-3-Amino-5-hexynoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side-chain modifications during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-chain modifications observed with this compound?
A1: The primary side-chain modifications encountered involve the terminal alkyne and the Boc-protecting group. The most significant is the intramolecular cyclization of the aminoalkyne, leading to the formation of a cyclic imine. Additionally, during Boc deprotection under acidic conditions, the resulting tert-butyl cation can cause side reactions.
Q2: Is the terminal alkyne of this compound reactive under standard peptide coupling conditions?
A2: The terminal alkyne is generally stable under many standard peptide coupling conditions. It is compatible with "click" chemistry, a bioorthogonal reaction, allowing for specific conjugation.[1][2] However, certain reagents or reaction conditions, particularly those involving transition metals, could potentially catalyze side reactions such as intramolecular cyclization.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent degradation, it is recommended to store this compound in a cool, dry place.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Cyclic Byproduct
Symptom: During peptide synthesis or after a reaction step, you observe a significant amount of a byproduct with a mass corresponding to the cyclized form of this compound.
Cause: This is likely due to the intramolecular cyclization of the aminoalkyne, which can be catalyzed by certain reagents or conditions. This is a known reactivity pattern for aminoalkynes.
Solutions:
-
Protect the Terminal Alkyne: The most effective strategy to prevent intramolecular cyclization is to protect the terminal alkyne. Trialkylsilyl groups such as Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS) are commonly used. The increased steric hindrance of the TIPS group often provides greater stability.
-
Optimize Reaction Conditions: If alkyne protection is not feasible, carefully select your coupling reagents and bases to minimize conditions known to promote cyclization. Avoid prolonged reaction times and elevated temperatures.
Experimental Protocols
Protocol 1: Protection of the Terminal Alkyne with a Silyl Group
This protocol describes the general procedure for protecting the terminal alkyne of this compound with a trialkylsilyl group (e.g., TMS or TIPS).
Materials:
-
This compound
-
Trialkylsilyl chloride (e.g., TMS-Cl or TIPS-Cl)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (typically 1.1 to 1.5 equivalents) to the solution.
-
Slowly add the trialkylsilyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Deprotection of a Silyl-Protected Alkyne
This protocol outlines the removal of a silyl protecting group from the terminal alkyne. The choice of reagent depends on the stability of the silyl group.
Materials:
-
Silyl-protected this compound derivative
-
Deprotection reagent (e.g., Tetrabutylammonium fluoride (TBAF) for TIPS, or milder conditions like potassium carbonate in methanol for TMS)
-
Solvent (e.g., THF)
Procedure:
-
Dissolve the silyl-protected compound in the solvent.
-
Add the deprotection reagent to the solution. For TBAF, a 1M solution in THF is commonly used. For TMS deprotection, a slurry of potassium carbonate in methanol can be effective.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 1-3 hours.
-
Upon completion, quench the reaction and work up as described in Protocol 1.
-
Purify the deprotected product as necessary.
Data Presentation
Table 1: Comparison of Common Alkyne Protecting Groups
| Protecting Group | Common Reagent for Introduction | Stability to Acidic Conditions | Stability to Basic Conditions | Common Reagent for Deprotection |
| TMS (Trimethylsilyl) | TMS-Cl | Low | Low to Moderate | K₂CO₃/MeOH, TBAF |
| TES (Triethylsilyl) | TES-Cl | Moderate | Moderate | TBAF, AgClO₄ |
| TIPS (Triisopropylsilyl) | TIPS-Cl | High | High | TBAF |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl | High | High | TBAF |
Table 2: Troubleshooting Guide Summary
| Symptom | Potential Cause | Recommended Action |
| Unexpected cyclic byproduct | Intramolecular cyclization of the aminoalkyne | Protect the terminal alkyne (Protocol 1). Optimize coupling conditions (milder base, lower temperature). |
| Side products during Boc deprotection | Alkylation by tert-butyl cation | Use scavengers (e.g., triethylsilane, anisole) in the deprotection cocktail. |
| Low yield in peptide coupling | Steric hindrance from protected alkyne | Ensure complete deprotection of the amino group before coupling. Use a more potent coupling reagent. |
Visualizations
Caption: Experimental workflow for peptide synthesis using alkyne protection.
Caption: Troubleshooting logic for identifying and addressing side reactions.
References
Validation & Comparative
Determining the Enantiomeric Purity of Boc-(S)-3-Amino-5-hexynoic Acid: A Comparative Guide to Chiral HPLC Analysis
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount to ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric purity of Boc-(S)-3-Amino-5-hexynoic acid, a key intermediate in various synthetic pathways. We present a head-to-head comparison of a proposed direct chiral High-Performance Liquid Chromatography (HPLC) method with two established alternative techniques: an indirect HPLC method using a chiral derivatizing agent and a chiral Gas Chromatography (GC) method.
Direct Chiral HPLC: A Proposed Method
Direct chiral HPLC is often the preferred method for its simplicity and direct measurement of enantiomers without the need for derivatization.[1] Based on established methods for N-Boc protected amino acids, a reversed-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is proposed for the analysis of this compound.[2][3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or IC column (250 x 4.6 mm, 5 µm), is recommended.[2]
-
Mobile Phase: An isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Workflow for Direct Chiral HPLC Analysis:
Caption: Workflow for direct chiral HPLC analysis.
Alternative Methods for Enantiomeric Purity Determination
While direct chiral HPLC is often advantageous, alternative methods can offer solutions when direct separation is challenging or when different analytical capabilities are required.
This method involves derivatizing the amino acid enantiomers with a chiral agent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), to form diastereomers.[4] These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.[5][6]
Experimental Protocol:
-
Derivatization:
-
Dissolve approximately 1 mg of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the remaining solution with the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
Gradient: Start with 20% B, increase to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity. Amino acids require derivatization to increase their volatility.
Experimental Protocol:
-
Derivatization:
-
Esterification: React the amino acid with an acidic alcohol (e.g., 3 N HCl in methanol) to form the methyl ester.
-
Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group.
-
-
GC Conditions:
-
Column: A chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, ramp to 180°C at 5°C/min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280°C.
-
Head-to-Head Comparison
The choice of method depends on various factors including available instrumentation, sample complexity, and the required level of sensitivity. The following table summarizes the key performance characteristics of each method based on expected results for this compound.
| Feature | Direct Chiral HPLC (Proposed) | Indirect HPLC (Marfey's) | Chiral GC (Derivatized) |
| Principle | Direct separation on a chiral stationary phase. | Formation of diastereomers, separation on an achiral column. | Separation of volatile, derivatized enantiomers on a chiral GC column. |
| Sample Preparation | Simple dissolution. | Multi-step derivatization required.[4] | Two-step derivatization required. |
| Potential for Racemization | Low risk. | Moderate risk during derivatization. | Moderate risk during derivatization. |
| Expected Retention Time (S-enantiomer) | ~12 min | ~18 min | ~15 min |
| Expected Retention Time (R-enantiomer) | ~15 min | ~21 min | ~16 min |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
| Limit of Detection (LOD) | ~0.05% | ~0.02% (due to chromophore) | ~0.01% (with MS detector) |
| Instrumentation | HPLC with UV detector, Chiral Column. | HPLC with UV detector, Standard C18 Column. | GC with FID or MS, Chiral GC Column. |
| Key Advantage | Simplicity and directness. | Uses standard HPLC columns. | High resolution and sensitivity. |
| Key Disadvantage | Requires specialized and expensive chiral columns. | Derivatization adds complexity and potential for error. | Derivatization is complex and not suitable for non-volatile compounds. |
Method Selection Logic:
Caption: Decision logic for selecting an analytical method.
Conclusion
For routine quality control and straightforward analysis of the enantiomeric purity of this compound, the proposed direct chiral HPLC method offers the best balance of simplicity, speed, and reliability, provided a suitable chiral column is available. The indirect HPLC method using a chiral derivatizing agent like Marfey's reagent is a viable alternative when a chiral column is not accessible, and it can offer enhanced sensitivity due to the strong chromophore introduced during derivatization.[4][7] Chiral GC stands out for its exceptional resolution and sensitivity, especially when coupled with a mass spectrometer, but the extensive sample derivatization makes it more complex and time-consuming.[8] The ultimate choice of method will depend on the specific laboratory's resources, the required analytical performance, and the nature of the research or quality control question being addressed.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ovid.com [ovid.com]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry of Peptides with Boc-(S)-3-Amino-5-hexynoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a critical strategy in modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Boc-(S)-3-Amino-5-hexynoic acid, a chiral building block featuring a terminal alkyne and a Boc-protected amine, offers a versatile platform for peptide modification and bioconjugation. Understanding the behavior of peptides containing this moiety under mass spectrometry (MS) analysis is paramount for their accurate characterization and sequencing.
This guide provides a comparative analysis of the expected mass spectrometric behavior of peptides containing this compound against other common peptide modifications. The information presented is based on established fragmentation principles of the constituent chemical groups.
Predicted Fragmentation Behavior
The tandem mass spectrometry (MS/MS) analysis of peptides incorporating this compound is expected to yield a unique fragmentation pattern characterized by cleavages within the peptide backbone, the Boc protecting group, and the hexynoic acid side chain. Collision-Induced Dissociation (CID) is the most common fragmentation technique for peptides.[1][2]
1. Peptide Backbone Fragmentation:
Standard CID of peptides primarily results in the cleavage of the amide bonds along the peptide backbone, producing characteristic b- and y-ions .[1][3][4] The masses of these fragment ions allow for the determination of the peptide sequence. The presence of the bulky this compound may influence the relative abundance of specific b- and y-ions, but the fundamental fragmentation pattern of the peptide backbone is expected to remain.
2. Boc-Protecting Group Fragmentation:
The tert-butyloxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation under CID conditions.[5] Key neutral losses associated with the Boc group include:
-
Loss of t-butanol (74 Da): A common fragmentation pathway for Boc-protected amines.
-
Loss of 2-methylprop-1-ene (isobutylene, 56 Da): Another characteristic neutral loss from the Boc group.[5]
-
Formation of a characteristic ion at m/z 57: Corresponding to the tert-butyl cation.[6]
The observation of these neutral losses from the precursor ion or from fragment ions containing the N-terminus of the modified peptide provides strong evidence for the presence of the Boc group.
3. Hexynoic Acid Side Chain Fragmentation:
The terminal alkyne of the 3-Amino-5-hexynoic acid side chain is also expected to produce distinct fragment ions. The fragmentation of terminal alkynes in mass spectrometry typically involves:[7][8][9]
-
Formation of a propargyl cation: Cleavage of the Cα-Cβ bond of the side chain can lead to the formation of a resonance-stabilized propargyl cation, which would be observed at m/z 39 .[7]
-
Neutral loss of a hydrogen atom (M-1): Terminal alkynes can readily lose a hydrogen atom from the sp-hybridized carbon, resulting in a prominent peak at one mass unit less than the molecular ion (or fragment ion containing the alkyne).[7][8]
Comparison with Other Peptide Modifications
The fragmentation pattern of peptides containing this compound can be compared to other common modifications to highlight its unique signature in mass spectrometry.
| Feature | Peptides with this compound | Peptides with Acetylation | Peptides with Phosphorylation | Peptides with Biotinylation |
| Primary Backbone Fragmentation | Predominantly b- and y-ions. | Predominantly b- and y-ions. | Predominantly b- and y-ions. | Predominantly b- and y-ions. |
| Characteristic Neutral Losses | - t-butanol (74 Da) - 2-methylprop-1-ene (56 Da) - Hydrogen atom (1 Da) from alkyne | - Ketene (42 Da) from N-terminal acetylation | - H₃PO₄ (98 Da) from phosphoserine/threonine - HPO₃ (80 Da) | - Characteristic biotin fragments (e.g., m/z 227, 164) |
| Diagnostic Fragment Ions | - m/z 57 (tert-butyl cation) - m/z 39 (propargyl cation) | - Immonium ion of acetylated lysine (m/z 143) | - Reporter ions for specific phosphorylation sites (e.g., m/z 216.04 for phosphotyrosine) | - Immonium ion of biotinylated lysine (m/z 339) |
| Influence on Ionization | The Boc group may slightly increase hydrophobicity, potentially affecting ionization efficiency. | Minimal effect on ionization. | The phosphate group can suppress ionization in positive ion mode. | The biotin tag can enhance ionization. |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of a synthetic peptide containing this compound is provided below. This protocol can be adapted based on the specific peptide and instrumentation available.
1. Sample Preparation:
-
Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile.
-
Concentration: The final concentration for injection should be optimized but is typically in the range of 1-10 pmol/µL.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5-60% B over 30 minutes) is typically employed to elute peptides of varying hydrophobicity.
-
Flow Rate: Dependent on the column internal diameter (e.g., 200-400 nL/min for nano-LC).
3. Mass Spectrometry (MS and MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.
-
MS1 Scan: Acquire a full scan MS spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS/MS Scan (CID): Select the precursor ion of the peptide of interest for fragmentation using Collision-Induced Dissociation (CID). The collision energy should be optimized to achieve a balance between precursor ion depletion and the generation of a rich fragment ion spectrum.
-
Data Acquisition: Acquire MS/MS spectra for the most abundant precursor ions in a data-dependent acquisition (DDA) mode.
Visualizing the Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of modified peptides.
Signaling Pathway of Peptide Fragmentation
The following diagram illustrates the key fragmentation pathways discussed for a peptide containing this compound.
Caption: Predicted CID fragmentation pathways for a modified peptide.
References
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the NMR Spectra of Boc-(S)-3-Amino-5-hexynoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel peptides and complex molecular architectures, the precise characterization of building blocks is paramount. Boc-(S)-3-Amino-5-hexynoic acid, a chiral non-canonical amino acid featuring a terminal alkyne, is a valuable component for introducing structural diversity and enabling further modifications via click chemistry. This guide provides a detailed interpretation of its Nuclear Magnetic Resonance (NMR) spectra and compares it with predicted data for its plausible derivatives, offering a baseline for researchers in the field.
Interpreting the NMR Spectra
The structural features of this compound give rise to a distinct NMR fingerprint. The tert-butyloxycarbonyl (Boc) protecting group, the chiral center, and the terminal alkyne each contribute characteristic signals in both ¹H and ¹³C NMR spectra. Understanding these signals is crucial for confirming the structure and purity of the synthesized compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and two of its potential derivatives: the corresponding methyl ester and the N-deprotected hydrochloride salt. These predictions are based on typical chemical shifts for similar functional groups and the known effects of substituents.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-2a | 2.55 | dd | 16.0, 5.5 |
| H-2b | 2.45 | dd | 16.0, 7.0 | |
| H-3 | 4.20 | m | - | |
| H-4a | 2.35 | m | - | |
| H-4b | 2.25 | m | - | |
| H-6 | 2.00 | t | 2.5 | |
| NH | 5.10 | d | 8.0 | |
| Boc (9H) | 1.45 | s | - | |
| COOH | 11.50 | br s | - | |
| Methyl Boc-(S)-3-Amino-5-hexynoate | H-2a | 2.50 | dd | 16.0, 5.5 |
| H-2b | 2.40 | dd | 16.0, 7.0 | |
| H-3 | 4.15 | m | - | |
| H-4a | 2.30 | m | - | |
| H-4b | 2.20 | m | - | |
| H-6 | 1.98 | t | 2.5 | |
| NH | 5.05 | d | 8.0 | |
| Boc (9H) | 1.44 | s | - | |
| OCH₃ (3H) | 3.70 | s | - | |
| (S)-3-Amino-5-hexynoic acid HCl | H-2a | 2.80 | dd | 16.5, 5.0 |
| H-2b | 2.70 | dd | 16.5, 7.5 | |
| H-3 | 3.80 | m | - | |
| H-4a | 2.60 | m | - | |
| H-4b | 2.50 | m | - | |
| H-6 | 2.10 | t | 2.6 | |
| NH₃⁺ (3H) | 8.50 | br s | - | |
| COOH | 12.00 | br s | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C-1 | 176.0 |
| C-2 | 38.0 | |
| C-3 | 48.0 | |
| C-4 | 25.0 | |
| C-5 | 82.0 | |
| C-6 | 70.0 | |
| Boc C=O | 155.5 | |
| Boc Cq | 80.0 | |
| Boc CH₃ | 28.5 | |
| Methyl Boc-(S)-3-Amino-5-hexynoate | C-1 | 172.0 |
| C-2 | 38.5 | |
| C-3 | 48.2 | |
| C-4 | 25.2 | |
| C-5 | 81.8 | |
| C-6 | 70.2 | |
| Boc C=O | 155.4 | |
| Boc Cq | 80.1 | |
| Boc CH₃ | 28.5 | |
| OCH₃ | 52.0 | |
| (S)-3-Amino-5-hexynoic acid HCl | C-1 | 175.0 |
| C-2 | 36.0 | |
| C-3 | 49.0 | |
| C-4 | 23.0 | |
| C-5 | 83.0 | |
| C-6 | 71.0 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation and comparison.
General NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the acquired free induction decay (FID) using an appropriate software package. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of a novel amino acid derivative.
A Comparative Guide to Boc vs. Fmoc Protection for (S)-3-Amino-5-hexynoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as (S)-3-Amino-5-hexynoic acid, into peptide chains is a critical strategy for developing novel therapeutics with enhanced stability, potency, and unique functionalities. The choice of the temporary protecting group for the α-amino group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), is a pivotal decision in Solid-Phase Peptide Synthesis (SPPS) that significantly impacts the overall success of the synthesis. This guide provides an objective comparison of the Boc and Fmoc strategies for the incorporation of (S)-3-Amino-5-hexynoic acid, supported by generalized experimental data and detailed protocols.
Executive Summary
The selection between Boc and Fmoc protection for (S)-3-Amino-5-hexynoic acid in SPPS depends on several factors, including the desired scale of synthesis, the sensitivity of other residues in the peptide sequence, and the potential for side reactions. The Fmoc strategy is generally favored for its milder reaction conditions, which are more compatible with a wider range of functional groups and lead to higher purity crude products.[1] Conversely, the Boc strategy, while employing harsher acidic conditions for deprotection, remains a robust and valuable method, particularly for large-scale synthesis and for sequences prone to aggregation.[1][2]
Comparative Data
The following table summarizes the key quantitative parameters for the incorporation of (S)-3-Amino-5-hexynoic acid using both Boc and Fmoc protection strategies. The data presented is a representative summary based on typical outcomes in SPPS.
| Parameter | Boc Protection | Fmoc Protection |
| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3][4] | 20% Piperidine in Dimethylformamide (DMF)[3][5] |
| Coupling Efficiency | >99% | >99%[1] |
| Typical Crude Purity | 85-95% | 90-98%[1] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[3] | 95% Trifluoroacetic acid (TFA) with scavengers[3] |
| Key Side Reactions | Potential for acid-catalyzed side reactions, particularly with sensitive residues.[2] | Diketopiperazine formation, aspartimide formation (sequence dependent).[6] |
| Compatibility | Less suitable for acid-sensitive modifications.[] | Compatible with a wide range of acid-labile side-chain protecting groups.[] |
Experimental Workflows
The logical progression of both Boc and Fmoc SPPS cycles for incorporating (S)-3-Amino-5-hexynoic acid is depicted in the following diagrams.
Figure 1. Boc-SPPS workflow for (S)-3-Amino-5-hexynoic acid.
Figure 2. Fmoc-SPPS workflow for (S)-3-Amino-5-hexynoic acid.
Detailed Experimental Protocols
The following are generalized protocols for the incorporation of (S)-3-Amino-5-hexynoic acid using both Boc and Fmoc strategies. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
Boc-SPPS Protocol for (S)-3-Amino-5-hexynoic Acid
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.[4][8]
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[4][9]
-
Washing: Wash the resin sequentially with DCM, isopropanol (IPA), and DCM to remove residual TFA and byproducts.[4]
-
Neutralization: Neutralize the resin-bound amine with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.[9]
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling:
-
Pre-activate a 3-fold molar excess of Boc-(S)-3-Amino-5-hexynoic acid with a suitable coupling reagent (e.g., HBTU, HATU) and an equivalent of DIEA in a minimal amount of Dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.[10]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
-
Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3]
Fmoc-SPPS Protocol for (S)-3-Amino-5-hexynoic Acid
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in Dimethylformamide (DMF) for 30 minutes.[5]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[5][11]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.[5]
-
Coupling:
-
Pre-activate a 3-fold molar excess of Fmoc-(S)-3-Amino-5-hexynoic acid with a suitable coupling reagent (e.g., HBTU, HATU) and an equivalent of DIEA or 2,4,6-collidine in a minimal amount of DMF.[11]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.[10]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
-
Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove acid-labile side-chain protecting groups using a cocktail of 95% Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol).[3]
Concluding Remarks
The choice between Boc and Fmoc protection for the SPPS of peptides containing (S)-3-Amino-5-hexynoic acid is a strategic one. The Fmoc strategy generally offers the advantages of milder deprotection conditions, leading to higher crude product purity and compatibility with a broader array of sensitive functionalities.[1][] However, the Boc strategy remains a powerful and cost-effective option, particularly for robust sequences and large-scale production where its established protocols and the potential to mitigate aggregation can be advantageous.[1][2] Careful consideration of the overall synthetic goal, the nature of the peptide sequence, and the available resources will guide the researcher to the most appropriate and successful synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. peptide.com [peptide.com]
- 10. digital.csic.es [digital.csic.es]
- 11. chempep.com [chempep.com]
Unlocking Advanced Bioconjugation: The Strategic Advantages of Boc-(S)-3-Amino-5-hexynoic Acid
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis and bioconjugation, the choice of building blocks is paramount. Among the diverse array of alkyne-containing amino acids, Boc-(S)-3-Amino-5-hexynoic acid has emerged as a superior choice for a multitude of applications, from constructing novel peptide-drug conjugates to developing sophisticated molecular probes. This guide provides an objective comparison of this compound with other alkyne-possessing counterparts, supported by experimental data, to elucidate its distinct advantages in modern chemical biology and drug discovery.
The primary utility of this compound lies in its dual functionality: a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne group. This unique structure makes it an invaluable tool for solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Comparative Performance: A Data-Driven Overview
While a direct, comprehensive kinetic comparison of all alkyne-containing amino acids is complex and context-dependent, available data and structural considerations allow for a clear differentiation of their performance. The key advantages of this compound can be categorized by its structural features: the Boc protecting group, the stereochemistry at the alpha-carbon, and the length of the carbon chain separating the amino and alkyne groups.
A critical factor influencing the efficiency of the CuAAC reaction is the presence and nature of the N-terminal protecting group on the alkyne-containing amino acid. Studies have shown that the free α-amino group of unprotected propargylglycine can interfere with the copper catalyst, leading to a decrease in the effective Cu(I) concentration and hindering the click reaction. In contrast, the Boc protecting group in this compound and Boc-L-propargylglycine prevents this interference, maintaining the catalytic activity of Cu(I) and ensuring efficient triazole formation.[1]
| Amino Acid | Protecting Group | Cu(I) Concentration Stability | Click Reaction Efficiency |
| L-Propargylglycine | None | Decreases over time | Low to moderate |
| This compound | Boc | Stable | High |
| Boc-L-propargylglycine | Boc | Stable | High |
Table 1: Influence of the Boc protecting group on the stability of the Cu(I) catalyst and the efficiency of the CuAAC reaction. The presence of the Boc group prevents the chelation of the copper catalyst by the free amino group, leading to a more reliable and higher-yielding conjugation.
The spatial separation between the peptide backbone and the reactive alkyne group is another crucial determinant of reaction efficiency. The longer carbon chain of this compound compared to propargylglycine derivatives positions the alkyne further from the potentially sterically hindering peptide backbone. This increased distance can facilitate easier access for the azide-containing molecule and the copper catalyst, potentially leading to faster reaction kinetics and higher yields, especially when conjugating to bulky molecules such as antibodies or nanoparticles.
Experimental Protocols: A Guide to Implementation
The incorporation of this compound into a peptide and its subsequent use in bioconjugation follows a well-established workflow. Below are detailed methodologies for key experimental procedures.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence on a Merrifield resin.
1. Resin Swelling:
-
Swell 1g of Merrifield resin (chloromethylpolystyrene) in dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.
2. Attachment of the First Amino Acid (if not pre-loaded):
-
Dissolve the cesium salt of the C-terminal Boc-amino acid in dimethylformamide (DMF).
-
Add the solution to the swollen resin and agitate at 50°C for 24 hours.
-
Wash the resin with DMF, methanol, and DCM.
3. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM and isopropanol.
4. Neutralization:
-
Neutralize the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM.
5. Coupling of this compound:
-
Pre-activate a 3-fold molar excess of this compound with a coupling reagent such as HBTU/HOBt in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
6. Repeat Cycles:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with a scavenger like anisole to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether and purify by HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified molecule to a peptide containing this compound.
1. Reagent Preparation:
-
Dissolve the alkyne-containing peptide in a suitable solvent (e.g., DMF/water mixture).
-
Dissolve the azide-containing molecule in the same solvent.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water.
-
A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
2. Reaction Setup:
-
In a reaction vessel, combine the alkyne-peptide and a 1.5-fold molar excess of the azide-containing molecule.
-
Add the THPTA solution (5 equivalents relative to copper).
-
Add the CuSO₄ solution (final concentration ~100 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1 mM).
3. Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the triazole product.
4. Purification:
-
Purify the resulting peptide conjugate by HPLC to remove excess reagents and unreacted starting materials.
Visualizing the Workflow: From Synthesis to Application
The true power of this compound is realized in its application to solve complex biological questions. One such application is the identification of protein-protein interactions (PPIs) using peptide probes.
This workflow illustrates the synthesis of a peptide probe containing this compound, its conjugation to a reporter molecule via click chemistry, and its subsequent use to isolate and identify binding partners from a complex biological sample.
Signaling Pathway Investigation
Peptides modified with this compound can also be used to create tools for studying cellular signaling pathways. For instance, a peptide mimic of a kinase substrate can be synthesized and conjugated to a fluorescent dye. This fluorescent probe can then be used to visualize the localization and activity of the kinase within living cells.
Conclusion: A Strategic Choice for Advancing Research
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-(S)-3-Amino-5-hexynoic Acid and Other Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Boc-(S)-3-Amino-5-hexynoic acid, a chiral building block featuring a terminal alkyne, offers a versatile platform for peptide modification through "click chemistry." This guide provides a comparative analysis of the biological activities of peptides containing this and similar alkyne functionalities against other common peptide modifications, such as stapling and lipidation. The information is supported by experimental data and detailed protocols for key biological assays.
Introduction to Peptide Modifications
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and low cell permeability. To overcome these limitations, various chemical modifications have been developed.
-
Alkyne-Containing Peptides: The incorporation of amino acids with terminal alkynes, such as (S)-3-Amino-5-hexynoic acid, allows for the site-specific modification of peptides using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This enables peptide cyclization, conjugation to other molecules (e.g., fluorophores, drugs), and the formation of triazole-containing peptidomimetics, which can enhance stability and binding affinity.[1]
-
Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock a peptide in a specific conformation, often an α-helix. This can increase proteolytic resistance, improve cell permeability, and enhance target binding affinity.
-
Lipidated Peptides: The covalent attachment of a lipid moiety to a peptide can improve its pharmacokinetic profile by promoting binding to serum albumin, thereby extending its half-life. Lipidation can also enhance the interaction of the peptide with cell membranes.
Comparison of Biological Activity
The choice of peptide modification significantly impacts its biological activity. The following tables summarize quantitative data from various studies, comparing the performance of peptides with alkyne-related modifications to stapled and lipidated peptides across different therapeutic areas.
Table 1: Enzyme Inhibition
| Peptide/Modification | Target Enzyme | Activity Metric | Value | Reference |
| Dipeptide Alkyne (2a) | Cathepsin B | k_inact / K_I (M⁻¹s⁻¹) | 3.0 | [2] |
| Dipeptide Alkyne (2b) | Cathepsin B | k_inact / K_I (M⁻¹s⁻¹) | 10 | [2] |
| Dipeptide Alkyne (2a) | Cathepsin L | k_inact / K_I (M⁻¹s⁻¹) | 133 | [2] |
| Cyclic Peptide (G2a) | Lipoprotein Signal Peptidase II (LspA) | IC50 (nM) | 304 ± 62 | [3] |
| Cyclic Peptide (G2d) | Lipoprotein Signal Peptidase II (LspA) | IC50 (nM) | 157 ± 25 | [3] |
| 1,2,4-Triazole Derivative (32a) | Cyclooxygenase-2 (COX-2) | IC50 (µM) | 0.98 | [4] |
| 1,2,4-Triazole Derivative (32b) | Cyclooxygenase-2 (COX-2) | IC50 (µM) | 1.23 | [4] |
Table 2: Antimicrobial Activity
| Peptide/Modification | Target Organism | Activity Metric | Value (µM) | Reference |
| Stapled Peptide (1(a⁶)) | E. coli | MIC | 8 | [5] |
| Stapled Peptide (5(c⁶)) | E. coli | MIC | 8 | [5] |
| Stapled Peptide (TP4-3) | A. baumannii | MIC | 3.13 | [6] |
| Linear Peptide (Cap18) | E. coli | MIC | 2-4 | [7] |
| Lipidated Peptide (C8-MSI) | S. aureus | MIC₅₀ | ~10 | [8] |
| Lipidated Peptide (C10-MSI) | S. aureus | MIC₅₀ | ~5 | [8] |
Table 3: Anticancer Activity
| Peptide/Modification | Cell Line | Activity Metric | Value (µM) | Reference |
| Dimeric Cell-Penetrating Peptide ((sC18)₂) | A2058 (Melanoma) | IC50 | 3.9 ± 0.8 | [9] |
| Dimeric Cell-Penetrating Peptide ((sC18)₂) | HepG2 (Liver) | IC50 | 5.4 ± 0.1 | [9] |
| Stapled Peptide (B1-L-3) | A549 (Lung) | IC50 | 12.5 | [8] |
| Stapled Peptide (B1-L-6) | A549 (Lung) | IC50 | 6.25 | [8] |
| Brevinin-2DYd | A549 (Lung) | IC50 | 2.975 | [10] |
| Ranatuerin-2Lb | A549 (Lung) | IC50 | 15.32 | [10] |
Signaling Pathways
Modified peptides often exert their effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: EGFR Signaling Pathway.
Many anticancer peptides function by targeting components of growth factor signaling pathways like the EGFR pathway. Activation of EGFR by ligands such as EGF triggers downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which promote cell proliferation and survival.[11][12][13] Peptide-based inhibitors can disrupt these pathways at various points.
Caption: PI3K/Akt Signaling Pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13][14][15] Peptides can be designed to inhibit key kinases in this pathway, such as Akt or mTOR, or to interfere with the protein-protein interactions that lead to their activation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of peptide bioactivity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Test peptide solutions at various concentrations
-
Culture medium (serum-free for incubation step)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test peptide. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test peptide for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test peptide solutions at various concentrations
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test peptide. Prepare the radiolabeled ligand and receptor suspension at the desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test peptide, the radiolabeled ligand, and the receptor suspension to each well.
-
Total Binding: Wells containing radioligand and receptor, but no unlabeled competitor.
-
Non-specific Binding: Wells containing radioligand, receptor, and a high concentration of an unlabeled ligand known to bind to the receptor.
-
Competition: Wells containing radioligand, receptor, and varying concentrations of the test peptide.
-
-
Incubation: Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the test peptide concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Enzyme Inhibition Assay (Fluorometric MMP Assay)
This assay measures the ability of a peptide to inhibit the activity of a matrix metalloproteinase (MMP) using a fluorogenic substrate.
Materials:
-
Purified MMP enzyme (e.g., MMP-3, MMP-9)
-
Fluorogenic MMP substrate (FRET-based)
-
Test peptide inhibitor solutions at various concentrations
-
Assay buffer
-
96-well black plates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Reconstitute the MMP enzyme and dilute the substrate in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test peptide inhibitor.
-
Assay Setup:
-
Enzyme Control: Add diluted MMP enzyme and assay buffer to wells.
-
Inhibitor Wells: Add diluted MMP enzyme and different concentrations of the test peptide to wells.
-
Inhibitor Control: Add diluted MMP enzyme and a known MMP inhibitor to wells.
-
Blank Control: Add assay buffer only to wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the diluted fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for some substrates) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test peptide relative to the enzyme control. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Conclusion
The incorporation of this compound provides a gateway to a wide range of peptide modifications through click chemistry. These modifications, along with alternatives like peptide stapling and lipidation, offer powerful tools to enhance the therapeutic potential of peptides by improving their stability, cell permeability, and target affinity. The choice of modification strategy should be guided by the specific therapeutic application and the desired biological activity. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising peptide-based drug candidates.
References
- 1. Selective modification of alkyne-linked peptides and proteins by cyclometalated gold(III) (C^N) complex-mediated alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different coupling reagents for Boc-(S)-3-Amino-5-hexynoic acid
A Researcher's Guide to Coupling Reagents for Boc-(S)-3-Amino-5-hexynoic Acid
An Objective Comparison of Performance and Protocols for Amide Bond Formation
For researchers engaged in peptide synthesis and drug development, the efficient coupling of non-canonical amino acids is a critical step. This compound, a valuable building block containing both a stereocenter and a terminal alkyne, presents a unique challenge. The choice of coupling reagent is paramount to ensure high yield, minimize racemization at the chiral center, and preserve the integrity of the alkyne moiety.
While direct head-to-head comparative studies for this specific β-amino acid are not extensively documented in publicly available literature, a robust comparison can be synthesized based on the known performance of common coupling reagents with structurally similar or sterically hindered amino acids.[1] This guide provides a detailed comparison of the most effective and widely used coupling reagents, supported by general performance data and detailed experimental protocols.
Head-to-Head Performance Comparison
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. Uronium/aminium salts like HATU and HBTU are known for their high efficiency, especially in difficult couplings.[1][2] Phosphonium salts such as PyBOP are also highly effective and are particularly noted for minimizing racemization.[3] Carbodiimides, like EDC in combination with an additive like HOBt, represent a more classical and cost-effective approach, though they can be less potent for challenging substrates.[4][5]
The table below summarizes the general performance characteristics of these key coupling reagents in the context of demanding peptide couplings.
| Coupling Reagent System | Class | Relative Reactivity & Speed | Risk of Racemization | Common Side Reactions | Relative Cost | Key Advantages |
| HATU / DIPEA | Aminium Salt | Very High | Very Low | Guanidinylation of primary amines if used in excess.[1] | High | Highly efficient, especially for hindered amino acids and difficult sequences; fast reaction times.[1][2] |
| HBTU / DIPEA | Aminium Salt | High | Low | Guanidinylation of primary amines if used in excess.[1] | Medium | Widely used, reliable, and effective for most standard couplings.[6] |
| PyBOP / DIPEA | Phosphonium Salt | High | Very Low | Byproducts can sometimes be difficult to remove.[1] | High | High efficiency; no guanidinylation side reaction, making it ideal for cyclization or fragment coupling.[3][7] |
| EDC / HOBt | Carbodiimide/Additive | Moderate | Low to Moderate | Formation of N-acylurea byproduct; dehydration of Asn/Gln side chains.[2][5] | Low | Cost-effective; water-soluble byproducts (for EDC) are easily removed during workup.[6][8] |
Experimental Workflow & Protocols
A successful coupling reaction depends on a well-defined experimental procedure. The following diagram illustrates a typical workflow for the solution-phase coupling of this compound to a primary or secondary amine.
Detailed Experimental Protocols
The following protocols are representative procedures for coupling this compound (1.0 eq.) with a generic amine partner (1.0 eq.). Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
1. Protocol for HATU Coupling
HATU is recommended for its high reactivity and low racemization rates, making it suitable for this chiral β-amino acid.[2]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., R-NH2) (1.0 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine partner in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the mixture and stir for 5 minutes.
-
Add HATU in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor reaction progress using TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and perform an aqueous workup by washing sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Protocol for PyBOP Coupling
PyBOP is an excellent alternative to aminium salts, particularly when avoiding potential guanidinylation side reactions is critical.[1][7]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., R-NH2) (1.0 eq.)
-
PyBOP (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF.
-
Add the amine partner, followed by PyBOP.
-
Cool the mixture to 0 °C and add DIPEA dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for completion.
-
Perform an aqueous workup and purification as described in the HATU protocol.
-
3. Protocol for EDC/HOBt Coupling
This classic carbodiimide method is a cost-effective option for many standard couplings.[8][9]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., R-NH2) (1.0 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 1.0-2.0 eq. if amine is a salt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
Dissolve this compound, the amine partner, and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl to the mixture in one portion. If the amine is provided as a hydrochloride salt, add DIPEA.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction for completion. The water-soluble urea byproduct from EDC can be removed during the aqueous workup.
-
Perform workup and purification as described in the HATU protocol.
-
Conclusion
For the coupling of this compound, the choice of reagent should be guided by the specific requirements of the synthesis. For maximum efficiency, speed, and preservation of stereochemical integrity, HATU is a superior choice. PyBOP offers a comparable level of reactivity without the risk of guanidinylation, making it a robust alternative. For routine syntheses where cost is a significant factor and the amine partner is not exceptionally hindered, the EDC/HOBt system remains a viable and economical option. Researchers should select the reagent that best aligns with their synthetic goals, scale, and budget.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Assessing the Efficiency of Bioconjugation with Boc-(S)-3-Amino-5-hexynoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a critical determinant in the successful development of bioconjugates, impacting stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of Boc-(S)-3-Amino-5-hexynoic acid, a terminal alkyne-containing building block, against other common linkers used in bioconjugation. The focus is on the efficiency of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," with supporting experimental data and detailed protocols to inform the rational design of next-generation biotherapeutics such as antibody-drug conjugates (ADCs).
Performance Comparison of Alkyne-Containing Linkers in CuAAC Bioconjugation
The efficiency of CuAAC reactions is influenced by the electronic and steric environment of the terminal alkyne. While specific kinetic data for this compound is not extensively published, we can infer its performance based on studies of structurally similar propargyl compounds. These compounds are known for their excellent balance of reactivity, ease of installation, and cost-effectiveness. Electronically activated propiolamides may exhibit slightly higher reactivity but can be prone to side reactions.
Table 1: Quantitative Comparison of Reaction Parameters for Terminal Alkyne Linkers in CuAAC
| Linker Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound (Propargyl-type) | ~0.1 - 1.0 (estimated) | 1 - 4 | >90 | Good balance of reactivity and stability; readily incorporated into peptides. | Moderate reaction kinetics compared to strained alkynes. |
| Propargyl Amides/Ethers | ~0.1 - 1.0 | 1 - 4 | >90 | Versatile and widely used; good stability. | |
| Propiolamides (Electronically Activated) | ~1.0 - 10 | < 1 | >95 | Faster reaction kinetics. | Potential for Michael addition side reactions. |
| DBCO (Dibenzocyclooctyne) - (SPAAC) | ~0.1 - 1.0 | 1 - 12 | >90 | Copper-free, suitable for in vivo applications. | Larger and more hydrophobic than terminal alkynes. |
| BCN (Bicyclo[6.1.0]nonyne) - (SPAAC) | ~0.01 - 0.1 | 12 - 24 | >85 | Smaller and less hydrophobic than DBCO. | Slower reaction kinetics compared to DBCO and CuAAC. |
Note: Data is compiled from various sources and represents typical ranges. Actual results may vary depending on specific reaction conditions, substrates, and catalyst systems.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of bioconjugation efficiency.
Protocol 1: General Procedure for CuAAC Bioconjugation of a Peptide with this compound
This protocol describes the conjugation of a peptide containing this compound to an azide-modified molecule (e.g., a fluorescent dye or a cytotoxic payload).
Materials:
-
Peptide containing this compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
LC-MS system for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-peptide in degassed PBS to a final concentration of 1 mM.
-
Dissolve the azide-functionalized molecule in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
430 µL of the alkyne-peptide solution (final concentration ~0.86 mM)
-
10 µL of the azide-functionalized molecule stock solution (final concentration ~0.2 mM)
-
10 µL of the THPTA stock solution (final concentration 1 mM)
-
10 µL of the CuSO₄ stock solution (final concentration 0.2 mM)
-
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add 40 µL of the freshly prepared sodium ascorbate stock solution to initiate the reaction (final concentration ~8 mM).
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Analysis:
-
Monitor the reaction progress and determine the final yield by LC-MS analysis. The conjugated product will have a mass equal to the sum of the alkyne-peptide and the azide-functionalized molecule.
-
Protocol 2: Assessing Inhibition of HER2 Signaling Pathway via Western Blot
This protocol is for evaluating the efficacy of an antibody-drug conjugate (ADC), where the drug is conjugated to an antibody targeting the HER2 receptor, in inhibiting downstream signaling.
Materials:
-
HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)
-
ADC constructed with a terminal alkyne linker (e.g., from this compound)
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-HER2 (Tyr1248), anti-total HER2, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed HER2-overexpressing cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ADC for a specified time (e.g., 24-72 hours). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the treated samples to the untreated control to determine the extent of signaling inhibition.
-
Visualizations
Experimental Workflow for Bioconjugation and Analysis
Caption: Workflow for bioconjugation using CuAAC and subsequent analysis.
Signaling Pathway: ADC-Mediated Inhibition of HER2 Signaling
Caption: Mechanism of a HER2-targeted ADC inhibiting downstream signaling.[1][2]
Conclusion
This compound serves as a valuable building block for the introduction of a terminal alkyne into peptides and other biomolecules, enabling efficient bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its performance is comparable to other propargyl-type linkers, offering high reaction yields and good stability. The choice between CuAAC with terminal alkynes and copper-free click chemistry approaches like SPAAC will depend on the specific requirements of the application, particularly the tolerance of the biomolecule to copper and the desired reaction kinetics. The provided protocols and visualizations offer a framework for the rational design and evaluation of bioconjugates utilizing this versatile linker.
References
A Comparative Guide to PROTACs Synthesized with Amine-Alkyne Linkers, Featuring Boc-(S)-3-Amino-5-hexynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) synthesized with a Boc-(S)-3-Amino-5-hexynoic acid linker. While direct, head-to-head experimental data for this specific linker is not extensively available in the public domain, this document extrapolates its potential performance characteristics based on data from structurally similar linkers. We will compare these projected attributes to well-characterized alternative linkers, supported by experimental data from existing literature. This guide aims to inform the rational design of novel protein degraders by providing a framework for understanding the impact of linker composition on PROTAC efficacy.
The Critical Role of the Linker in PROTAC Function
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[2] The linker's length, rigidity, and chemical composition can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3]
Characterization of a this compound Linker
This compound is a chiral, non-canonical amino acid derivative featuring a terminal alkyne. This structure offers several advantageous features for PROTAC synthesis:
-
Modularity: The Boc-protected amine and the carboxylic acid provide orthogonal handles for sequential conjugation to the POI and E3 ligase ligands.
-
"Click Chemistry" Compatibility: The terminal alkyne is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the rapid and modular assembly of PROTAC libraries with diverse components.[3][4] The resulting triazole ring is metabolically stable.[2]
-
Rigidity: The alkyne and the adjacent chiral center introduce a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[2]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.[5] The following tables summarize experimental data for different linker types from various studies to provide a basis for comparison.
Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and target proteins.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC (Targeting BRD4) | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | This compound derivative | CRBN | Not Available | Not Available | H661 |
| PROTAC with 0 PEG units (alkyne)[3] | Alkyne | CRBN | < 0.5 µM | Not Specified | H661 |
| PROTAC with 1-2 PEG units[3] | PEG | CRBN | > 5 µM | Not Specified | H661 |
| ARV-825[6] | PEG | CRBN | < 1 | > 95 | 22Rv1 |
| dBET1[3] | Alkyl/Ether | CRBN | Not Specified | Not Specified | HeLa |
Data for the hypothetical PROTAC A is not available and is presented for comparative context.
Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
| PROTAC (Targeting AR) | Linker Type | E3 Ligase Ligand | Degradation at 3 µM | Cell Line |
| Hypothetical PROTAC B | This compound derivative | VHL | Not Available | 22Rv1 |
| Parent PROTAC 54[3] | Flexible (PEG) | VHL | Exhibited degradation | 22Rv1 |
| PROTACs 55-57[3] | Rigid (Disubstituted Phenyl) | VHL | No activity | 22Rv1 |
Data for the hypothetical PROTAC B is not available and is presented for comparative context.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Principle: This technique separates proteins by molecular weight, allowing for the quantification of the target protein levels following PROTAC treatment.[5][7]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., H661, 22Rv1) in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration and plot the data to determine the DC50 and Dmax values.[5][8]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Principle: ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction between the PROTAC, the target protein, and the E3 ligase.[5]
Protocol:
-
Sample Preparation: Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
ITC Measurement:
-
Load the PROTAC solution into the ITC syringe.
-
Load the target protein solution into the sample cell.
-
Perform a series of injections of the PROTAC into the target protein solution and record the heat changes.
-
To measure ternary complex formation, saturate the PROTAC with the E3 ligase and titrate this complex into the target protein solution.
-
-
Data Analysis: Analyze the resulting data by fitting it to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Click Reaction of Boc-(S)-3-Amino-5-hexynoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals leveraging the power of click chemistry for bioconjugation, peptide synthesis, and the development of novel therapeutics, the choice of alkyne-bearing building block is critical. Boc-(S)-3-Amino-5-hexynoic acid, a non-canonical amino acid, offers a versatile platform for such applications due to its terminal alkyne functionality, which is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a quantitative analysis of its expected click reaction performance, a comparison with relevant alternatives, detailed experimental protocols, and visual workflows to aid in experimental design.
This compound's structure, featuring a terminal alkyne, makes it highly suitable for "click chemistry" reactions, particularly the efficient and specific formation of triazole rings.[1] This bioorthogonal reaction is a cornerstone in chemical biology for linking molecules with high efficiency and selectivity.[]
Performance Comparison of Alkyne-Containing Amino Acids in CuAAC Reactions
While specific quantitative yield data for the click reaction of this compound is not extensively documented in publicly available literature, a close structural analog, N-Boc-DL-propargylglycine, has been reported to achieve a 60% yield in a click reaction with benzyl azide.[3][4] This provides a reasonable benchmark for the expected performance of this compound. The reactivity of terminal alkynes in CuAAC is influenced by steric hindrance and the electronic environment around the alkyne. Propargyl derivatives, such as this compound and N-Boc-DL-propargylglycine, generally exhibit a good balance of reactivity, stability, and ease of incorporation into molecules.[5]
The following table compares the general performance of different classes of alkyne-containing amino acids in CuAAC reactions based on available literature.
| Alkyne-Containing Amino Acid Class | Representative Structure | Expected Reactivity/Yield | Key Considerations |
| Propargyl Derivatives | This compound | Good (yields around 60% or higher can be expected based on analogs)[3][4] | Generally stable and widely used. The distance of the alkyne from the peptide backbone may influence accessibility. |
| N-Boc-DL-propargylglycine | Reported 60% yield with benzyl azide.[3][4] | A direct analog, providing the most relevant comparison. | |
| Propiolamides | N-Boc-propiolyl-glycine | High | Electronically activated, leading to faster reaction rates.[5] However, they may be more susceptible to Michael addition side reactions. |
| Aromatic Alkynes | Boc-L-ethynylphenylalanine | Moderate to Good | The rigid structure can be advantageous in certain applications. Reactivity can be influenced by substituents on the aromatic ring. |
Experimental Protocols
Achieving high yields in click reactions is dependent on optimizing the experimental conditions. Below are detailed protocols for a typical CuAAC reaction and its quantification by HPLC and NMR.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the click reaction between an alkyne-containing molecule, such as this compound, and an azide-containing counterpart.
Materials:
-
Alkyne-functionalized molecule (e.g., this compound derivative)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of phosphate-buffered saline (PBS) and an organic co-solvent like DMSO or t-butanol)[6]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne and azide substrates in a suitable solvent.
-
Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 20 mM), sodium ascorbate (e.g., 100 mM), and THPTA (e.g., 50 mM).[7]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne and azide solutions. A slight excess (1.1-1.5 equivalents) of one of the reactants is often used to drive the reaction to completion.
-
Add the THPTA ligand solution to the reaction mixture. A ligand-to-copper ratio of 5:1 is common to stabilize the copper(I) catalyst and prevent side reactions.[6]
-
Initiate the reaction by adding the CuSO₄ solution, followed immediately by the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.[6]
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature with gentle mixing for 1 to 4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, potentially requiring a longer reaction time.[7]
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, purify the product using a suitable method, such as reversed-phase HPLC or size-exclusion chromatography for biomolecules.[7]
-
Quantification of Reaction Yield by HPLC
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Standard Preparation: Prepare a calibration curve using known concentrations of the starting materials and, if available, the purified triazole product.
-
Sample Analysis: At various time points, or upon completion of the reaction, inject a small aliquot of the reaction mixture into the HPLC.
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times.
-
Integrate the peak areas.
-
Calculate the concentration of the product using the calibration curve.
-
Determine the reaction yield by comparing the amount of product formed to the initial amount of the limiting reagent.
-
Quantification of Reaction Yield by ¹H NMR Spectroscopy
Instrumentation:
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Acquire a ¹H NMR spectrum of the reaction mixture in a suitable deuterated solvent.
-
Data Analysis:
-
Identify characteristic proton signals for one of the starting materials (e.g., the acetylenic proton of the alkyne) and the triazole product (e.g., the triazole proton).[8]
-
Integrate the respective signals.
-
The reaction conversion can be calculated by comparing the integral of the product peak to the sum of the integrals of the product and remaining starting material peaks.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the general workflow for a CuAAC reaction and the decision-making process for choosing a click chemistry approach.
References
- 1. nbinno.com [nbinno.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Boc-(S)-3-Amino-5-hexynoic Acid: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Proper disposal of Boc-(S)-3-Amino-5-hexynoic acid is a critical component of laboratory safety and environmental responsibility. Due to the lack of specific hazard data, this compound should be treated as hazardous chemical waste. The primary logistical steps involve proper segregation, containment, labeling, and transfer of the waste to a designated facility.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and properly removed and discarded after handling the waste.
-
Body Protection: A laboratory coat is mandatory to protect skin and clothing.
-
Work Area: All handling of the solid compound and preparation of waste containers should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In Case of a Spill:
In the event of a spill, avoid generating dust. Gently sweep the solid material into a designated waste container. The spill area should then be decontaminated with an appropriate solvent, and all cleaning materials should also be disposed of as hazardous waste.
Quantitative Data for Chemical Waste Handling
The following table summarizes general quantitative guidelines for the accumulation and storage of chemical waste in a laboratory setting. These are based on typical EHS protocols and should be verified with your institution's specific requirements.
| Parameter | Guideline | Rationale |
| Waste Container Size | 1-4 Liters (or equivalent for solids) | Manages waste effectively at the point of generation without accumulating excessive quantities that could increase risk. |
| Headspace in Container | Leave at least 10% of the container volume as empty headspace. | Allows for vapor expansion and reduces the risk of spills from overfilling. |
| Satellite Accumulation Area (SAA) Storage Time | Up to 1 year for partially filled, sealed containers.[1] | Complies with regulations that allow for accumulation at or near the point of generation until the container is full.[1] |
| Time Limit After Container is Full | Must be moved from the SAA to central storage within 3 days.[1] | Ensures timely removal of full waste containers from laboratory areas to a designated, managed storage facility.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to manage it as hazardous chemical waste. Sink or trash disposal is not appropriate.
1. Waste Segregation:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[1][2] Incompatible chemicals can react, leading to pressurization, fire, or the release of toxic gases.[1][2]
2. Waste Container Preparation and Labeling:
-
Select a chemically compatible, leak-proof container with a secure screw-top lid.[1][3]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
List all components and their approximate percentages if it is a mixed waste stream.
-
Indicate the associated hazards (e.g., Irritant, Toxic - assume these in the absence of specific data).
3. Accumulation and Storage:
-
Keep the waste container securely sealed at all times, except when adding waste.[1][3]
-
Store the container in a designated and labeled Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the control of the laboratory personnel.
-
Ensure the SAA is away from heat sources or open flames.
4. Final Disposal:
-
Once the waste container is full, record the date on the hazardous waste label.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Follow all institutional procedures for waste manifests and pickup scheduling.
5. Decontamination of Empty Containers:
-
If the original reagent container is to be disposed of, it must first be decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to the appropriate waste stream.
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-(S)-3-Amino-5-hexynoic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Boc-(S)-3-Amino-5-hexynoic acid, a key building block in peptide synthesis. Adherence to these procedures is crucial for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. It is also considered harmful if swallowed. Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are essential to protect against splashes. A full-face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Respiratory Protection | N95 Dust Mask or Higher | A NIOSH-approved N95 respirator is required when handling the powdered form of the compound to prevent inhalation of aerosolized particles. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect the skin and personal clothing from contamination. |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: For a powder spill, gently cover it with a damp absorbent material to avoid generating dust. For a solution, use an inert absorbent material.
-
Clean-up: Wearing the appropriate PPE, carefully collect the contained spill and contaminated materials into a designated, sealed waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, sealed, and labeled solvent waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for groundbreaking scientific advancements.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
